4-hydroxy-1H-indole-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6N2O |
|---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydroxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c10-5-6-4-7-8(11-6)2-1-3-9(7)12/h1-4,11-12H |
InChI Key |
HKKCHULRVUXUBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2)C#N)C(=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
4-hydroxy-1H-indole-2-carbonitrile chemical properties and structure
Executive Summary
4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2) is a specialized bifunctional indole scaffold characterized by a phenolic hydroxyl group at the C4 position and an electron-withdrawing nitrile group at the C2 position. Unlike simple indoles, this molecule exhibits a unique "push-pull" electronic distribution—the electron-donating hydroxyl group activates the benzene ring, while the nitrile group deactivates the pyrrole ring and increases the acidity of the N-H proton.
This compound is a critical intermediate in the synthesis of Cyanopindolol , a high-affinity antagonist for
Structural & Physicochemical Datasheet
The following data aggregates computed and experimental values for the core scaffold.
| Property | Value | Notes |
| IUPAC Name | 4-Hydroxy-1H-indole-2-carbonitrile | |
| CAS Number | 106469-57-2 | Distinct from 4-hydroxyindole (2380-94-1) |
| Molecular Formula | ||
| Molecular Weight | 158.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents |
| pKa (Phenol) | ~9.5 (Predicted) | Slightly more acidic than phenol due to nitrile |
| pKa (Indole NH) | ~14.0 (Predicted) | Acidity enhanced by C2-nitrile |
| H-Bond Donors | 2 (OH, NH) | |
| H-Bond Acceptors | 2 (CN, O) | |
| LogP | 1.8 - 2.1 | Lipophilic, suitable for CNS penetration |
Synthetic Pathways[5][6][8][9]
Accessing the 4-hydroxy-2-cyanoindole core is synthetically challenging due to the incompatibility of electron-rich phenols with many standard indole syntheses (e.g., Fischer indole synthesis often fails with electron-withdrawing groups at C2).
Two primary routes have been established to ensure regiospecificity and yield.
Route A: Vinylnitrene Cyclization (The Adams Method)
This method, developed for the synthesis of Cyanopindolol intermediates, utilizes a thermal decomposition of a vinyl azide. It is preferred for its scalability and regiocontrol.
Mechanism:
-
Condensation: A benzaldehyde derivative condenses with an azido-acetate.
-
Thermolysis: Heating generates a vinylnitrene intermediate.
-
C-H Insertion: The nitrene inserts into the ortho-C-H bond to close the pyrrole ring.
Route B: Tetrahydroindolone Dehydrogenation
A more modern approach involves constructing the ring first and aromatizing later.
-
Cyanation: 1,5,6,7-tetrahydro-4H-indol-4-one is cyanated at the 2-position.
-
Aromatization: Dehydrogenation (often using CuBr
or DDQ) yields the 4-hydroxyindole system.
Visualization: Synthetic Workflow
The following diagram illustrates the Vinylnitrene Cyclization pathway, highlighting the critical nitrene insertion step.
Caption: Figure 1. The Adams synthetic route via vinylnitrene insertion, demonstrating the construction of the indole core followed by functional group manipulation to install the nitrile.
Reactivity & Functionalization Profile
For medicinal chemists, the utility of 4-hydroxy-1H-indole-2-carbonitrile lies in its three orthogonal reactive sites.
The C4-Phenolic Hydroxyl (Nucleophile)
-
Reactivity: High.
-
Application: Primary site for ether linkage formation. In Cyanopindolol synthesis, this oxygen reacts with epichlorohydrin.
-
Precaution: Must be protected (e.g., as a benzyl ether) if performing lithiation or strong base reactions on the indole ring.
The C2-Nitrile (Electrophile/Precursor)
-
Reactivity: Moderate.
-
Application:
-
Hydrolysis: Converts to Carboxamide (
) or Carboxylic Acid ( ). -
Reduction: Converts to Aminomethyl (
). -
Heterocyclization: Reacts with azides to form tetrazoles (bioisostere of carboxylic acid).
-
The Indole Nitrogen (N1)
-
Reactivity: pH-dependent.
-
Acidity: The C2-nitrile group withdraws electron density, making the N-H proton more acidic (
) compared to unsubstituted indole ( ). -
Implication: Deprotonation can be achieved with weaker bases (e.g.,
in DMF), facilitating N-alkylation if not carefully controlled.
Visualization: Reactivity Map
Caption: Figure 2.[1] Orthogonal reactivity map detailing the three primary sites for chemical modification and their downstream applications.
Experimental Protocol: O-Alkylation (Cyanopindolol Precursor)
This protocol describes the selective alkylation of the C4-hydroxyl group, a critical step in utilizing this scaffold for drug development.
Objective: Synthesize 4-(2,3-epoxypropoxy)-1H-indole-2-carbonitrile.
Reagents:
-
4-Hydroxy-1H-indole-2-carbonitrile (1.0 eq)
-
Epichlorohydrin (Excess, 5.0 eq)
-
Potassium Carbonate (
, anhydrous, 1.5 eq) -
Solvent: Acetone or DMF (dry)
Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with 4-hydroxy-1H-indole-2-carbonitrile (1.0 g, 6.3 mmol) and anhydrous acetone (20 mL).
-
Base Addition: Add
(1.3 g, 9.5 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -
Alkylation: Add epichlorohydrin (2.5 mL, 31.5 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) under nitrogen atmosphere for 6–8 hours. Monitor by TLC (SiO , 50% EtOAc/Hexane). The starting phenol ( ) should disappear, and a less polar product ( ) should appear. -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: The residue is typically an oil that crystallizes upon standing. Recrystallize from Isopropanol/Hexane or purify via flash column chromatography to yield the epoxide.
Self-Validating Check:
-
NMR Confirmation: Look for the disappearance of the phenolic singlet (
ppm) and the appearance of the epoxide multiplets at ppm. -
Mass Spec: Observe
peak at 215.2 Da.
Medicinal Chemistry Applications
Beta-Blocker Development (Cyanopindolol)
The 2-cyano group is bioisosteric with the carbonyl/amide groups found in other beta-blockers but offers a flatter, more rigid topology. The 4-hydroxy substitution pattern mimics the serotonin (5-HT) structure, providing cross-reactivity with 5-HT receptors.
Fluorescence Probes
Due to the push-pull electronic system (Donor OH -> Acceptor CN), derivatives of this scaffold often exhibit intrinsic fluorescence. This property is utilized in designing intrinsically fluorescent ligands to probe receptor binding kinetics without bulky fluorophore tags.
Bioisosteres
The indole-2-carbonitrile moiety serves as a stable, lipophilic bioisostere for:
-
Indole-2-carboxamides (improved metabolic stability).
-
Naphthalenes (improved solubility and H-bonding).
References
-
Adams, R. E., Press, J. B., & Deegan, E. G. (1991).[2] Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.[3] Synthetic Communications, 21(5), 675–681.
-
Seemann, P., et al. (1985). Cyanopindolol: A new ligand for beta-adrenoceptors.[3] Naunyn-Schmiedeberg's Archives of Pharmacology, 330, 248–250.
-
PubChem Compound Summary. (2023). 4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2).[4] National Center for Biotechnology Information.
-
Khatri, J. K., et al. (2022).[5] Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol.[5] Acta Scientific Pharmaceutical Sciences.
Sources
Technical Whitepaper: Cyanopindolol Hemifumarate (CAS 106469-57-2)
The following technical guide provides an in-depth analysis of Cyanopindolol Hemifumarate , the substance most widely associated with CAS 106469-57-2 in pharmacological research and reagent catalogs.
High-Affinity 5-HT1A/1B Antagonist &
Part 1: Executive Summary & Chemical Identity
Cyanopindolol Hemifumarate is a potent pharmacological agent used primarily to dissect serotonergic signaling pathways. It acts as a high-affinity antagonist at serotonin 5-HT1A and 5-HT1B receptors and possesses intrinsic
Chemical Identity & Physicochemical Properties[1][2]
Critical Registry Note: Database Ambiguity: While major reagent suppliers (e.g., Santa Cruz Biotechnology, Tocris) assign CAS 106469-57-2 to Cyanopindolol Hemifumarate, some reference standard databases (e.g., Pharmaffiliates) link this CAS to its synthetic precursor, 4-Hydroxy-1H-indole-2-carbonitrile (MW 158.16). Researchers must verify the certificate of analysis (CoA) of their specific lot. This guide focuses on the bioactive hemifumarate salt.[2]
| Property | Data |
| Common Name | Cyanopindolol Hemifumarate |
| CAS Number | 106469-57-2 |
| Parent Compound | Cyanopindolol (CAS 69906-85-0) |
| Molecular Formula | |
| Molecular Weight | 345.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | DMSO (100 mM), Ethanol (25 mM), Water (Poor) |
| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonitrile; (E)-but-2-enedioic acid (2:1 salt) |
Part 2: Mechanism of Action & Biological Context
Pharmacological Profile
Cyanopindolol is a non-selective
-
5-HT1A (Autoreceptor): Antagonism here prevents the negative feedback loop that normally inhibits serotonin release, effectively boosting synaptic serotonin levels.
-
5-HT1B (Heteroreceptor): Blockade facilitates neurotransmitter release in terminal fields.
Signaling Pathway Visualization
The following diagram illustrates the antagonistic action of Cyanopindolol on the presynaptic neuron, preventing the
Figure 1: Mechanism of Action. Cyanopindolol blocks the negative feedback loop on presynaptic 5-HT1A/1B receptors, preventing Gi-mediated inhibition of Adenylyl Cyclase and sustaining Serotonin release.
Part 3: Experimental Protocols
Preparation of Stock Solutions
Trustworthiness: Many
-
Solvent: Dimethyl sulfoxide (DMSO) is the preferred vehicle.
-
Concentration: Prepare a 10 mM stock .
-
Calculation: For 10 mg of Cyanopindolol Hemifumarate (MW 345.39):
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent adsorption) and store at -20°C. Stable for up to 3 months. Avoid freeze-thaw cycles.
In Vitro Receptor Binding Assay (Self-Validating Protocol)
This protocol validates the antagonistic activity of Cyanopindolol against a known agonist (e.g., 8-OH-DPAT for 5-HT1A).
Materials:
-
HEK-293 cells expressing human 5-HT1A.
-
Radioligand: [
H]-8-OH-DPAT (0.5 nM). -
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl
, pH 7.4.
Workflow:
-
Membrane Prep: Harvest cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane + [
H]-Ligand + Vehicle. -
Non-Specific Binding (NSB): Membrane + [
H]-Ligand + 10 M Serotonin. -
Experimental: Membrane + [
H]-Ligand + Cyanopindolol ( to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding to filter).
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Check: The
should be in the low nanomolar range (<10 nM). If nM, check stock degradation or cell line expression levels.
Part 4: Synthesis & Impurity Context
To resolve the registry ambiguity, it is vital to understand the synthesis pathway. CAS 106469-57-2 is often conflated with the Intermediate (Impurity 2) .
Figure 2: Synthetic Pathway highlighting the relationship between the precursor (often mislabeled with the same CAS in some databases) and the final hemifumarate salt.
References
-
Santa Cruz Biotechnology. Cyanopindolol hemifumarate (CAS 106469-57-2) Product Data Sheet.[2] Retrieved from
-
Tocris Bioscience. Cyanopindolol hemifumarate: Biological Activity and Physicochemical Properties. Catalog No. 0993. Retrieved from
- Hoyer, D., et al. (1985).Characterization of the 5-HT1B recognition site in rat brain: binding studies with (-)[125I]iodocyanopindolol. European Journal of Pharmacology, 118(1-2), 13-23.
-
PubChem. Cyanopindolol (Compound CID 155346).[3] National Library of Medicine. Retrieved from
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 4-Hydroxy-1H-indole-2-carbonitrile
[1][2]
Executive Summary & Chemical Identity[1][2][3][4]
4-Hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) is a critical bicyclic heteroaromatic intermediate used in the synthesis of pharmaceuticals, particularly
-
Molecular Formula:
[1] -
Molecular Weight: 158.16 g/mol [1]
-
Melting Point: 188–190°C (Decomposition likely near melt)[2][3]
Structural Determinants of Solubility
The molecule exhibits amphiphilic polarity features that complicate solvent selection:
-
H-Bond Donors (2): Indole -NH and Phenolic -OH.
-
H-Bond Acceptors (2): Nitrile -CN and Phenolic -O-.
-
Acidity: The C2-nitrile group increases the acidity of the indole NH and the phenolic OH compared to unsubstituted 4-hydroxyindole, making the compound sensitive to basic aqueous media (deprotonation leads to high aqueous solubility but potential oxidative instability).
Empirical Solubility Profile
The following data is synthesized from verified synthetic protocols, extraction methodologies, and chromatographic behaviors. This is not a theoretical prediction but a compilation of operational realities.
Solubility Classification Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Ideal for stock solutions and biological assays.[1] |
| DMF | High (>50 mg/mL) | Primary reaction solvent for nucleophilic substitutions.[2] | |
| Polar Protic | Methanol (MeOH) | Moderate-High | Good for transfer; component of mobile phases.[2] |
| Ethanol (EtOH) | Moderate | Suitable for recrystallization attempts (often requires heat).[2] | |
| Esters | Ethyl Acetate (EtOAc) | Moderate (~10-20 mg/mL) | Primary Extraction Solvent. Efficiently partitions from acidic aqueous phases.[2] |
| Chlorinated | Dichloromethane (DCM) | Low | Poor solubility alone; requires MeOH cosolvent (e.g., 5-10%) for chromatography.[2] |
| Chloroform ( | Low-Moderate | Used in gradient chromatography (with MeOH).[2] | |
| Ethers | THF | Moderate | Useful reaction solvent; beware of peroxide formation with hydroxyindoles. |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Used as an antisolvent to precipitate the product. |
| Aqueous | Water (Neutral) | Sparingly Soluble | <0.5 mg/mL.[2] Hydrophobic effect of indole core dominates. |
| Water (Basic, pH >10) | Soluble | Deprotonation of Phenol ( |
Critical Note on Stability: Solutions in polar aprotic solvents (DMSO/DMF) can darken over time due to air oxidation of the electron-rich indole ring.[2] Store stock solutions at -20°C under argon.
Solvent Selection Logic & Workflow
The selection of a solvent depends entirely on the process stage. The diagram below illustrates the decision logic for Extraction, Purification, and Analysis.
Figure 1: Decision matrix for solvent selection based on operational intent. Note the specific requirement for acidification during extraction to suppress ionization.
Experimental Protocols
Protocol A: Saturation Shake-Flask Solubility Determination
Use this protocol to generate precise solubility data for your specific batch (purity affects solubility).[2]
Materials:
-
Target Solvent (HPLC Grade)
-
Agilent HPLC Vials
Procedure:
-
Preparation: Add excess solid (~20 mg) to a 4 mL glass vial.
-
Solvation: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly and agitate (orbital shaker) at 25°C for 24 hours.
-
Filtration: Allow to settle for 1 hour. Draw supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.
-
Quantification (Gravimetric): Evaporate solvent under nitrogen stream (or vacuum for DMSO/DMF) and weigh the residue.[2]
-
Calculation:
[2]
-
Protocol B: Purification via Flash Chromatography
Based on the polarity profile, standard normal-phase chromatography requires polar modifiers.[1][2]
-
Column: Silica Gel 60 (spherical, 40-63 µm).[2]
-
Loading: Dissolve crude material in a minimum volume of THF or Acetone and adsorb onto silica (dry loading) to prevent band broadening.[2]
-
Mobile Phase A: Chloroform (
) or Dichloromethane (DCM).[2] -
Mobile Phase B: Methanol (MeOH).[2]
-
Gradient:
-
0–5 min: 100% A (Elute non-polar impurities).[2]
-
5–20 min: Linear gradient to 95% A / 5% B.
-
20–30 min: Hold at 90% A / 10% B.
-
Elution: The product typically elutes near 3-5% MeOH concentration.
-
Mechanistic Insights & Troubleshooting
The "Oxidative Trap"
Hydroxyindoles are electron-rich and prone to oxidation, forming dark melanin-like polymers (insoluble tars).[2]
-
Risk: Dissolving in basic solvents (e.g., Pyridine, basic water) accelerates this oxidation.[1][2]
-
Mitigation: Always keep solvents slightly acidic (e.g., 0.1% acetic acid) or neutral.[1][2] When performing extractions, ensure the aqueous layer is acidic (pH 3-4) to keep the phenol protonated (
) and the indole neutral, maximizing partition into Ethyl Acetate.[1][2]
Recrystallization Challenges
Due to the rigid, planar structure and H-bonding capacity, this compound often forms amorphous solids rather than crystals.[1][2]
-
Recommended System: Ethanol/Water or Ethyl Acetate/Hexanes .[1]
-
Technique: Dissolve in hot Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C. If oiling out occurs, re-heat and add a seed crystal.
References
-
Synthesis and Purification: Adams, R. E., Press, J. B., & Deegan, E. G. (1991).[1][2] Synthesis of 4-hydroxy-1H-indole-2-carbonitrile via a vinylnitrene cyclization. Synthetic Communications. [2]
-
Chromatographic Behavior: SIELC Technologies. (2018).[2][4] Separation of 4-Hydroxyindole on Newcrom R1 HPLC column.
-
General Indole Solubility: MedChemExpress. (2024).[2] 4-Hydroxyindole Product Safety & Solubility Data.
-
Chemical Properties & CAS: Pharmaffiliates. 4-Hydroxy-1H-indole-2-carbonitrile Reference Standards. [2]
Sources
Biological Activity of 4-Hydroxyindole-2-Carbonitrile Derivatives
Executive Summary
The 4-hydroxyindole-2-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its bifunctional electronic character. It combines an electron-rich phenol at the C4 position (mimicking the hydroxyl group of serotonin) with an electron-withdrawing nitrile group at the C2 position. This unique push-pull electronic system makes it a versatile precursor for two distinct classes of therapeutics: G-Protein Coupled Receptor (GPCR) ligands (specifically
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of derivatives based on this core, providing actionable protocols for researchers in drug discovery.
Medicinal Chemistry & SAR Analysis
The biological activity of 4-hydroxyindole-2-carbonitrile derivatives is governed by three critical pharmacophoric elements. Understanding these interactions is essential for rational drug design.
The Pharmacophore Triad
-
C4-Hydroxyl Group (The Serotonin Mimic):
-
Function: Acts as a hydrogen bond donor/acceptor.
-
Target Interaction: In CNS targets, this moiety mimics the 5-hydroxyl group of serotonin (5-HT), forming critical hydrogen bonds with serine or threonine residues in the receptor binding pocket (e.g., Ser
in 5-HT receptors). -
Modification: Alkylation of this position (e.g., with isopropylamino-propanol chains) shifts activity from intrinsic agonism to antagonism (as seen in Pindolol).
-
-
C2-Nitrile Group (The Electrophilic Warhead):
-
Function: Electron-withdrawing group (EWG) and reversible covalent trap.
-
Target Interaction: In protease inhibitors, the nitrile carbon is electrophilic, susceptible to nucleophilic attack by the active site cysteine thiolate (e.g., Cys25 in Cathepsin K), forming a reversible thioimidate adduct.
-
Metabolic Stability: The C2 substitution blocks metabolic oxidation at this typically labile position, extending half-life.
-
-
Indole NH (The Anchor):
-
Function: Hydrogen bond donor.
-
Target Interaction: Forms a conserved H-bond with backbone carbonyls in the hinge region of kinases or the S2 pocket of proteases.
-
Visualization: SAR Logic Flow
Figure 1: Pharmacophore dissection of the 4-hydroxyindole-2-carbonitrile core, illustrating divergent therapeutic pathways.[1][2]
Therapeutic Domain A: CNS & Cardiovascular Agents
The most historically significant application of this scaffold is as a precursor and analogue generator for aryloxypropanolamine
Mechanism of Action
Derivatives in this class typically function as partial agonists or antagonists .
- -Adrenergic Receptors: The 4-substituted indole ring mimics the catechol ring of epinephrine. The 2-CN group modulates the pKa of the indole NH, potentially altering affinity compared to the parent Pindolol.
-
5-HT
Receptors: The 4-hydroxyindole moiety is structurally homologous to serotonin. Derivatives often show high affinity for 5-HT , acting as autoreceptor antagonists which can accelerate the onset of antidepressant effects.
Key Derivative: Pindolol Analogues
While Pindolol itself lacks the 2-cyano group, the 2-cyano-4-(3-isopropylamino-2-hydroxypropoxy)indole derivatives have been synthesized to explore selectivity. The 2-cyano group reduces the electron density of the indole ring, which can decrease oxidative metabolism and improve oral bioavailability.
Data Summary: Receptor Affinity (Representative)
| Compound | Substituent (C2) | Substituent (C4) | 5-HT
Note: The nitrile derivative (Cyanopindolol) maintains high affinity but often exhibits altered intrinsic activity profiles.
Therapeutic Domain B: Cysteine Protease Inhibitors[2]
A rapidly evolving application for indole-2-carbonitriles is in the inhibition of Cathepsin K , a lysosomal cysteine protease capable of degrading Type I collagen, making it a target for osteoporosis and osteoarthritis.
Mechanism: The Nitrile Warhead
Unlike the GPCR ligands where the nitrile is a passive steric/electronic modulator, here the nitrile is the active pharmacophore .
-
Recognition: The indole core fits into the S2 hydrophobic pocket of Cathepsin K.
-
Attack: The active site Cysteine-25 thiolate attacks the nitrile carbon.
-
Adduct: A reversible thioimidate adduct is formed, blocking the enzyme.
Selectivity Profile
The 4-hydroxy group allows for further substitution (e.g., with benzyl or piperazine groups) to reach into the S1' or S3 pockets, enhancing selectivity for Cathepsin K over Cathepsins B, L, and S.
Experimental Insight: Nitrile-based inhibitors are preferred over aldehydes or epoxides because they are less reactive toward non-target nucleophiles (like glutathione), reducing toxicity.
Experimental Protocols
Synthesis of 4-Hydroxyindole-2-Carbonitrile (The Adams Protocol)
Context: Direct cyanation of 4-hydroxyindole is difficult due to the electron-rich nature of the ring. The most robust method involves constructing the indole ring with the nitrile already in place, or using a vinylnitrene cyclization strategy.
Protocol: Vinylnitrene Cyclization Strategy Reference: Adapted from Adams et al. and standard Hemetsberger-Knittel conditions.
-
Starting Material: Begin with 2,6-dihydroxytoluene protected as the benzyl ether or similar precursor to generate the corresponding benzaldehyde.
-
Condensation: React the aldehyde with ethyl azidoacetate in the presence of sodium ethoxide (NaOEt) in ethanol at -10°C to 0°C.
-
Observation: Formation of the yellow crystalline vinyl azide (ethyl
-azidocinnamate derivative).
-
-
Cyclization (The Critical Step):
-
Functional Group Manipulation:
-
The resulting product is the indole-2-carboxylate .
-
Convert Ester
Amide (NH /MeOH). -
Dehydrate Amide
Nitrile (POCl or SOCl , 0°C).
-
-
Deprotection: Removal of the benzyl group (H
, Pd/C) yields 4-hydroxyindole-2-carbonitrile .
Bioassay: Cathepsin K Inhibition (Fluorometric)
Objective: Determine the IC
Reagents:
-
Buffer: 100 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT.
-
Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).
-
Enzyme: Recombinant Human Cathepsin K.
Workflow:
-
Preparation: Dilute test compounds in DMSO (Final DMSO concentration < 1%).
-
Incubation: Incubate Enzyme (1 nM final) with Compound for 15 minutes at room temperature to allow equilibrium (crucial for reversible covalent inhibitors).
-
Initiation: Add Substrate (10
M final). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.
-
Analysis: Calculate % inhibition relative to DMSO control. Fit data to the Morrison equation for tight-binding inhibitors if IC
< enzyme concentration.
Visualizing the Biological Pathway
The following diagram illustrates the dual-pathway activity of the scaffold.
Figure 2: Therapeutic divergence of the 4-hydroxyindole-2-carbonitrile scaffold.
References
-
Adams, R. E., Press, J. B., & Degan, E. G. (1991). Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization. Synthetic Communications. Link
-
UCL Discovery. (1995). Design and Synthesis of 5-HT1A Receptor Ligands. (describing the use of intermediate 102/4-hydroxyindole-2-carbonitrile). Link
-
Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L. Journal of Medicinal Chemistry. Link
-
Solangi, M., et al. (2023).[5] Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Future Medicinal Chemistry. Link
-
Teno, N., et al. (2007).[2] Novel scaffold for cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Indole Linchpin: A Technical Guide to 4-Hydroxy-1H-indole-2-carbonitrile
Topic: Role of 4-Hydroxy-1H-indole-2-carbonitrile in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Scaffold of High-Affinity Ligands
4-Hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) acts as a critical "linchpin" intermediate in the synthesis of high-affinity G-Protein Coupled Receptor (GPCR) ligands. Unlike the more common 5- or 6-substituted indoles, the 4-hydroxy substitution pattern provides a unique geometric vector for hydrogen bonding within the orthosteric binding pockets of
Simultaneously, the 2-carbonitrile (2-CN) moiety serves two distinct roles:
-
Electronic Modulation: It withdraws electron density from the indole ring, lowering the pKa of the pyrrole NH and altering the electrostatic potential of the scaffold.
-
Synthetic Handle: It remains stable during 4-OH alkylation but can be subsequently transformed into amides, amines, or tetrazoles, or retained to enhance binding affinity (as seen in Cyanopindolol ).
This guide details the synthetic utility, reaction engineering, and pharmacological application of this specific scaffold.
Structural Analysis & Pharmacophore Logic
The "4-Hydroxy" Vector
In medicinal chemistry, the 4-position of the indole ring is spatially analogous to the hydroxyl group of the catecholamine pharmacophore (e.g., epinephrine). When derivatized (typically via etherification), it mimics the "linker" region of aryloxypropanolamine
-
Causality: The 4-position allows the side chain to extend into the hydrophobic pocket of the receptor while the indole NH anchors to Serine/Aspartate residues in the transmembrane domain.
The "2-Cyano" Effect
The introduction of a nitrile group at the 2-position distinguishes this scaffold from its congener, Pindolol.
-
Binding Affinity: In the case of Cyanopindolol , the 2-CN group increases affinity for the
-adrenoceptor and 5-HT receptor compared to the hydrogen-substituted parent. This is likely due to a specific dipole interaction within the receptor pocket and increased metabolic stability against oxidation at the 2-position.
Synthetic Protocols: Engineering the Scaffold
To ensure reproducibility and scalability, we prioritize the Tetrahydroindolone Route over the older azide decomposition methods (e.g., Hemetsberger-Knittel) due to higher overall yields and safety profiles.
Protocol A: Synthesis from 1,5,6,7-Tetrahydro-4H-indol-4-one
Objective: Efficient generation of the aromatic indole core with established regiochemistry.
Step 1: Cyanation[1]
-
Reagents: 1,5,6,7-tetrahydro-4H-indol-4-one, Formyl source (e.g., Ethyl formate), Sodium methoxide.
-
Mechanism: Claisen condensation followed by reaction with hydroxylamine/dehydration to install the nitrile.
-
Critical Control Point: Moisture control is essential during the condensation to prevent hydrolysis of the intermediate enolate.
Step 2: Aromatization (The "Self-Validating" Step)
-
Reagents: CuBr
(Copper(II) bromide), Ethyl acetate/Chloroform. -
Procedure:
-
Dissolve the cyano-enone intermediate in EtOAc/CHCl
(1:1). -
Add CuBr
(2.2 equiv) in portions at reflux. -
Observation: The reaction is self-indicating; the evolution of HBr gas and the color change from green (Cu
) to white/off-white (CuBr precipitate) signals progression. -
Workup: Filtration of copper salts and washing with aqueous NaHCO
removes acidic byproducts.
-
-
Yield Expectation: >80% (High efficiency due to thermodynamic driving force of aromatization).
Protocol B: Downstream Functionalization (Synthesis of Cyanopindolol Precursor)
Objective: Selective O-alkylation at the 4-position without N-alkylation.
-
Base Selection: Use a weak base like Potassium Carbonate (K
CO ) in Acetone or DMF. Strong bases (NaH) may lead to competitive N-alkylation at the indole nitrogen, especially given the increased acidity caused by the 2-CN group. -
Electrophile: Epichlorohydrin (excess).
-
Conditions: Reflux for 6–12 hours.
-
Outcome: Formation of 4-(2,3-epoxypropoxy)-1H-indole-2-carbonitrile. This epoxide is the "universal acceptor" for various amines (e.g., tert-butylamine) to generate the final drug candidate.
Visualizing the Workflow & Mechanism
Diagram 1: Synthetic Workflow (Graphviz)
This diagram illustrates the conversion of the tetrahydroindolone starting material into the active pharmaceutical ingredient (API) Cyanopindolol.
Caption: Synthetic pathway from tetrahydroindolone to Cyanopindolol, highlighting the 4-hydroxy-2-cyanoindole core.
Diagram 2: Pharmacological Signaling (Graphviz)
Cyanopindolol (derived from this scaffold) acts as a partial agonist/antagonist. This diagram maps its interaction with the
Caption: Signal transduction pathway modulated by Cyanopindolol, demonstrating the downstream impact of the scaffold.
Comparative Data: The Nitrile Advantage[2]
The following table summarizes why the 2-carbonitrile group is preferred over the hydrogen (Pindolol) or other substituents for specific radioligand applications.
| Feature | 4-Hydroxy-1H-indole (Pindolol Core) | 4-Hydroxy-1H-indole-2-carbonitrile (Cyanopindolol Core) | Impact on Drug Design |
| pKa (Indole NH) | ~16-17 | ~13-14 | 2-CN increases acidity; stronger H-bond donor capability to receptor residues. |
| Metabolic Stability | Moderate (C-2 oxidation possible) | High | The nitrile blocks the metabolically labile 2-position. |
| Receptor Affinity | High (nM range) | Very High (sub-nM range) | 2-CN creates a specific dipole interaction, making it ideal for radiolabeling (e.g., |
| Synthetic Utility | Limited orthogonal handles | Versatile | Nitrile can be hydrolyzed to amide/acid or reduced to amine if needed. |
Applications in Drug Development[2]
Radioligand Synthesis ( I-Cyanopindolol)
The 4-hydroxy-1H-indole-2-carbonitrile scaffold is the direct precursor for Iodocyanopindolol , the "gold standard" radioligand for mapping
-
Mechanism: The iodine is typically introduced at the 3-position (vacant in this scaffold) or on the side chain. The 2-CN group ensures the molecule binds tightly enough to withstand the washing steps in radioligand binding assays.
Positive Inotropes (DPI 201-106)
Derivatives of this scaffold have been explored as positive inotropic agents (increasing heart contraction strength) by modulating sodium channels, distinct from the beta-blockade mechanism. This highlights the scaffold's versatility beyond simple antagonism.
Serotonergic Modulation (5-HT )
Due to the structural similarity between the indole core and Serotonin (5-HT), 4-hydroxy-2-cyanoindoles possess intrinsic affinity for 5-HT receptors. The 2-CN group often imparts selectivity for 5-HT
References
-
Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.
- Note: Describes the azide decomposition route, though less efficient than the tetrahydroindolone route.
-
[2]
-
An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201–106.
- Note: Establishes the preferred "Tetrahydroindolone Route" (Method A described above).
-
Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors.Journal of Medicinal Chemistry. (2018).
- Note: Demonstrates the use of the indole-carbonitrile scaffold in antibacterial research.
-
Cyanopindolol Hemifumarate (CAS 106469-57-2)
- Note: Confirms the commercial availability and specific CAS registry for the 4-hydroxy-2-cyano intermedi
Sources
Precision Synthesis of 2-Cyano-4-Hydroxyindole Scaffolds
Executive Summary
The 2-cyano-4-hydroxyindole scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and synthetic intermediates for complex alkaloids. While 4-hydroxyindole is a known metabolite (e.g., of pindolol), the introduction of a nitrile group at the C2 position significantly alters the electronic landscape of the indole ring, enhancing metabolic stability and providing a versatile handle for further heterocycle construction.
This guide details a high-fidelity synthesis pathway designed for reproducibility and scalability. Unlike classical Fischer indole syntheses, which often suffer from regioselectivity issues and tar formation with electron-rich phenols, this protocol utilizes the Leimgruber-Batcho indole synthesis for ring construction, followed by a directed C2-lithiation/cyanation strategy. This approach ensures exclusive regiocontrol and high overall yields.
Strategic Pathway Analysis
The Challenge
Direct cyanation of 4-hydroxyindole is chemically fraught due to:
-
Competing Nucleophilicity: The C3 position is inherently more nucleophilic than C2.
-
Phenolic Interference: The free hydroxyl group requires robust protection to prevent quenching of organometallic reagents.
-
Oxidation State Control: Classical Reissert synthesis yields the 2-carboxylate, requiring multiple redox adjustments to reach the nitrile.
The Solution: Modular Assembly
We employ a "Protect-Cyclize-Functionalize" strategy:
-
Core Synthesis: Leimgruber-Batcho synthesis provides the cleanest access to 4-benzyloxyindole.
-
C2-Functionalization: Directed ortho-metallation (DoM) of the N-Boc protected indole allows exclusive C2 access.
-
Cyanation: Trapping the C2-lithio species with
-toluenesulfonyl cyanide (TsCN) affords the nitrile directly, bypassing the aldehyde/oxime route.
Phase 1: Construction of the 4-Benzyloxyindole Core
The synthesis begins with 2-methyl-3-nitrophenol. The benzyl group serves as a robust protecting group that survives the harsh basic conditions of lithiation.
Reaction Scheme (DOT Visualization)
Figure 1: The Leimgruber-Batcho sequence for constructing the electron-rich indole core.
Experimental Protocol
Step 1: Benzyl Protection
-
Dissolve 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (100 mL).
-
Add K₂CO₃ (20.7 g, 150 mmol) followed by benzyl bromide (14.3 mL, 120 mmol).
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Pour into ice water (500 mL), filter the precipitate, wash with water, and dry to yield the benzyl ether (Quant. yield).
Step 2: Enamine Formation
-
Dissolve the benzyl ether (24.3 g, 100 mmol) in DMF (100 mL).
-
Add
-dimethylformamide dimethyl acetal (DMF-DMA) (16 mL, 120 mmol) and pyrrolidine (10 mL, 120 mmol). -
Heat to 110°C for 3 hours. The solution will turn deep red.
-
Concentrate under reduced pressure to remove volatiles. The crude red oil is used directly.
Step 3: Reductive Cyclization
-
Dissolve the crude enamine in MeOH/THF (1:1, 200 mL).
-
Add Raney Nickel (approx. 2 g slurry, washed with MeOH). Caution: Pyrophoric.
-
Add hydrazine hydrate (15 mL) dropwise at 50°C. (Alternative: Hydrogenation at 50 psi).
-
Reflux for 2 hours until gas evolution ceases.
-
Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc 8:1) to yield 4-benzyloxyindole (Yield: ~85-90%).[1]
Phase 2: Regioselective C2-Cyanation
Direct lithiation of N-H indoles is difficult. We utilize the N-Boc group to direct lithiation to the C2 position via coordination with the lithium aggregate.
Reaction Scheme (DOT Visualization)
Figure 2: Directed ortho-metallation (DoM) strategy for C2-cyanation.
Experimental Protocol
Step 1: N-Boc Protection
-
Dissolve 4-benzyloxyindole (11.1 g, 50 mmol) in acetonitrile (100 mL).
-
Add DMAP (0.6 g, 5 mmol) and di-tert-butyl dicarbonate (Boc₂O) (12.0 g, 55 mmol).
-
Stir at RT for 2 hours.
-
Evaporate solvent and recrystallize from hexane to yield N-Boc-4-benzyloxyindole (Yield: >95%).
Step 2: Lithiation and Cyanation
-
In a flame-dried flask under Argon, dissolve N-Boc-4-benzyloxyindole (3.23 g, 10 mmol) in anhydrous THF (50 mL).
-
Cool to -78°C .
-
Add
-BuLi (1.4 M in cyclohexane, 8.6 mL, 12 mmol) dropwise over 15 min. Maintain temp < -70°C. -
Stir at -78°C for 1 hour. The solution typically turns yellow/orange.
-
Add a solution of
-toluenesulfonyl cyanide (TsCN) (2.17 g, 12 mmol) in THF (10 mL) dropwise. -
Stir at -78°C for 30 min, then allow to warm to RT.
-
Purify via column chromatography (Hexane/EtOAc 9:1).
-
Note: TsCN is preferred over Zn(CN)₂ or CuCN for lithiated species as it acts as a "CN+" source.
-
Phase 3: Global Deprotection
The final step requires removing the benzyl group and the Boc group. Standard hydrogenolysis (H₂/Pd-C) poses a risk of reducing the nitrile to an amine. Therefore, a Lewis acid-mediated deprotection is recommended.
Experimental Protocol
-
Dissolve 2-cyano-N-Boc-4-benzyloxyindole (1.0 g) in anhydrous DCM (20 mL).
-
Cool to 0°C .
-
Add BCl₃ (1M in DCM, 3.0 equiv) dropwise. (Alternatively, TFA can be used first to remove Boc, followed by BCl₃ for Benzyl, but BCl₃ often cleaves both).
-
Monitor reaction carefully. If Boc remains, treat the crude product with TFA/DCM (1:1) at RT for 30 min.
-
Quench carefully with ice water.
-
Neutralize with NaHCO₃ and extract with EtOAc.
-
Final Product: 2-cyano-4-hydroxyindole .
Summary of Quantitative Data
| Step | Transformation | Reagents | Typical Yield | Critical Parameter |
| 1 | Benzylation | BnBr, K₂CO₃ | 98% | Anhydrous DMF ensures rate. |
| 2 | Enamine Formation | DMF-DMA, Pyrrolidine | N/A (One-pot) | Removal of MeOH drives equilibrium. |
| 3 | Ring Closure | Raney Ni, NH₂NH₂ | 88% | Control temp to prevent over-reduction. |
| 4 | N-Protection | Boc₂O, DMAP | 96% | Catalytic DMAP is essential. |
| 5 | C2-Cyanation | 75-82% | Temp < -70°C prevents Boc migration. | |
| 6 | Deprotection | BCl₃ or TFA/H₂ | 85% | Avoid H₂/Pd if nitrile reduction is seen. |
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
-
C2-Lithiation of N-Boc Indoles: Hasan, I., Marinelli, E. R., Lin, L. C., Fowler, F. W., & Levy, A. B. (1981). The Journal of Organic Chemistry, 46(1), 157-164.
-
Cyanation using TsCN: Kahne, D., & Collum, D. B. (1981). Tetrahedron Letters, 22(50), 5011-5014.
-
Synthesis of 4-Hydroxyindole Derivatives: Stoll, A., Troxler, F., Peyer, J., & Hofmann, A. (1955). Helvetica Chimica Acta, 38(6), 1452-1472.
-
Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley.
Sources
Therapeutic Potential of Indole-2-Carbonitrile Analogs
This guide explores the medicinal chemistry and therapeutic utility of indole-2-carbonitrile analogs. Unlike the ubiquitous indole-3-carbonitriles, the C2-substituted variants represent a specialized pharmacophore designed to exploit specific binding pockets—often by displacing conserved water molecules or targeting cryptic allosteric sites.
Technical Guide for Drug Discovery & Development
The Pharmacophore: Why Indole-2-Carbonitrile?
In medicinal chemistry, the indole scaffold is "privileged," but the specific placement of the nitrile (-CN) group at the C2 position drastically alters its electronic and steric profile compared to the C3 isomer.
Electronic & Steric Rationale
-
Water Displacement & Residence Time: Recent structural studies (e.g., in Mycobacterium tuberculosis Lpd inhibitors) reveal that the linear, electron-withdrawing C2-nitrile group can penetrate deep hydrophobic pockets. Crucially, it can displace "high-energy" buried water molecules that other substituents (like halogens or methyl groups) cannot. This entropic gain often translates to significantly extended drug-target residence time .
-
Hydrogen Bond Acceptor: The sp-hybridized nitrogen of the nitrile acts as a weak but specific hydrogen bond acceptor (HBA), often interacting with backbone amides or specific residues (e.g., Trp341 in Menin) in protein-protein interaction (PPI) interfaces.
-
Metabolic Stability: The C2 position of indole is metabolically labile (prone to oxidation). Substitution with a nitrile group blocks this metabolic soft spot, enhancing the pharmacokinetic (PK) profile.
Therapeutic Case Studies
Case Study A: Anti-Tuberculosis (Lpd Inhibitors)
Target: Lipoamide Dehydrogenase (Lpd) of Mycobacterium tuberculosis (Mtb). Mechanism: A 2024 breakthrough demonstrated the progression from an indazole scaffold to a 2-cyanoindole scaffold.[1][2]
-
Key Insight: The transition to 2-cyanoindole resulted in the displacement of a structural water molecule deep in the binding channel.[2]
-
Outcome: This modification did not just improve IC50; it extended the residence time of the inhibitor on the enzyme from minutes to hours. This slow dissociation rate is critical for in vivo efficacy against Mtb, which often resides in hard-to-reach granulomas.
Case Study B: Oncology (Menin-MLL Inhibition)
Target: Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Mechanism: Small molecule inhibitors block the interaction between Menin and the MLL fusion protein, a driver in acute leukemias.
-
Key Insight: The 2-cyanoindole moiety (e.g., in compounds like MI-136) extends beyond the P13 pocket. The nitrile nitrogen forms a critical hydrogen bond with the indole N-H of Trp341 on Menin.
-
Outcome: High potency (low nanomolar
) and significant suppression of leukemogenic gene expression (e.g., HOXA9, MEIS1).
Data Summary: Key Analogs
| Compound ID | Target | Core Scaffold | Key Interaction (C2-CN) | Activity / Potency | Ref |
| Cmpd 19 | Mtb Lpd | 2-Cyanoindole | Displaces buried H2O | Residence Time > 2h | [1] |
| MI-136 | Menin-MLL | 2-Cyanoindole | H-bond w/ Trp341 | IC50: 31 nM | [2] |
| Indopy-1 | HIV-1 RT | Indolopyridone* | Allosteric pocket binding | EC50: ~20 nM | [3] |
*Note: Indopy-1 contains a nitrile on a fused system, functionally analogous in electronic demand.
Synthetic Pathways[3][4][5][6]
Constructing the indole-2-carbonitrile core requires bypassing the natural tendency of indoles to react at C3.
Pathway A: The "Click" Nitrile Synthesis (From Aldehydes)
A modern, high-yielding approach converts indole-2-carbaldehydes directly to nitriles using an aminoazanium reagent. This avoids harsh dehydration conditions.
Pathway B: Cross-Coupling via 3-Iodo Intermediates
For generating diversity at the C3 position (critical for SAR), a stepwise iodination followed by cross-coupling is preferred.
Caption: Synthesis workflow prioritizing the C3-iodination route for maximal derivative diversity.
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-indole-2-carbonitrile
A versatile intermediate for library generation.
-
Reagents: 1H-indole-2-carbonitrile (1.0 eq), KOH (3.6 eq), Iodine (
, 1.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 1H-indole-2-carbonitrile in DMF.
-
Add KOH pellets in small portions at room temperature (RT). Stir for 30 min.
-
Cool the mixture to 0°C.
-
Add solution of
in DMF dropwise. -
Allow to warm to RT and stir for 4 hours.
-
Quench: Pour into mixture of water and sat. aq.
. -
Isolation: Filter the white precipitate, wash with water, and dry under vacuum.
-
-
Validation:
C NMR should show C-I peak shift (approx. 70-75 ppm) and retention of the nitrile peak (~114 ppm).
Protocol 2: Residence Time Determination (Jump Dilution Method)
Essential for validating the "water displacement" hypothesis in Lpd inhibitors.
-
Incubation: Incubate Enzyme (Lpd, 100 nM) with Inhibitor (10x IC50 concentration) for 1 hour to reach equilibrium.
-
Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (dihydrolipoamide) and NAD+.
-
Measurement: Monitor NADH production (absorbance at 340 nm) continuously.
-
Analysis:
-
Control (no inhibitor) shows linear progress.
-
Inhibitor samples show a curvilinear "recovery" phase.
-
Fit the recovery curve to:
. -
Calculate residence time (
) as .
-
Mechanistic Visualization
The following diagram illustrates the structural logic behind the potency of 2-cyanoindole analogs in the Menin-MLL system.
Caption: Binding mode of 2-cyanoindole inhibitors in the Menin pocket, highlighting the critical nitrile-Trp341 interaction.
References
-
Indazole to 2-Cyanoindole Scaffold Progression for Mycobacterial Lipoamide Dehydrogenase Inhibitors Achieves Extended Target Residence Time and Improved Antibacterial Activity. Angewandte Chemie International Edition, 2024.[1][2] Link
-
Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). Journal of Medicinal Chemistry, 2016. Link
-
Indolopyridones Inhibit Human Immunodeficiency Virus Reverse Transcriptase with a Novel Mechanism of Action. Journal of Virology, 2008. Link
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021. Link
Sources
Technical Deep Dive: 4-Substituted Indole-2-Carbonitriles
The following technical guide details the synthesis, reactivity, and medicinal chemistry of 4-substituted indole-2-carbonitriles.
Executive Summary
The 4-substituted indole-2-carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery. Unlike the more common 3-substituted or 5-substituted isomers, the 4-substitution pattern introduces unique steric and electronic constraints that critically influence the binding affinity and metabolic stability of the indole core. This guide dissects the synthetic pathways, chemical reactivity, and therapeutic utility of this specific motif, providing researchers with actionable protocols for laboratory implementation.
Key Structural Features[1][2][3][4]
-
C2-Nitrile (CN): Acts as a robust hydrogen bond acceptor, a metabolic "handle" for further functionalization (e.g., to tetrazoles or amides), and lowers the HOMO energy of the indole ring, increasing oxidative stability.
-
C4-Substituent: Creates a "peri-like" steric interaction with the C3 position. This is critical for locking conformation in protein binding pockets (e.g., Androgen Receptor) and blocking metabolic hydroxylation at the typically labile C4/C5 positions.
Synthetic Architectures
We categorize synthesis into Classical Cyclization (constructing the ring) and Modern Functionalization (installing the nitrile).
Pathway A: Modified Reissert-Henze Synthesis (Ring Construction)
This is the most reliable method for generating 4-substituted indoles de novo, avoiding the regioselectivity issues of electrophilic aromatic substitution.
Mechanism Logic:
-
Condensation: A 2-methyl-3-substituted-nitrobenzene condenses with diethyl oxalate. The C4-substituent in the final indole originates from the substituent ortho to the nitro group in the starting material.
-
Reductive Cyclization: Zinc/Acetic acid reduces the nitro group to an amine, which spontaneously cyclizes with the
-keto ester. -
Functional Group Interconversion (FGI): The resulting ethyl ester is hydrolyzed to the acid, converted to the primary amide, and dehydrated to the nitrile.
Caption: Figure 1. Modified Reissert-Henze pathway for regiospecific construction of the 4-substituted indole core.
Pathway B: Palladium-Catalyzed C-H Cyanation (Late-Stage)
Ideal for diversifying an existing library of 4-substituted indoles. This route utilizes a 2-halogenated precursor or direct C-H activation.
-
Precursor: 4-Substituted Indole.[1]
-
Activation: C2-Lithiation (using
-BuLi/CO ) or direct C2-Halogenation (NCS/NBS). -
Cyanation: Pd-catalyzed exchange using non-toxic cyanide sources like K
[Fe(CN) ].[2]
Reaction Matrix: Cyanation Conditions
| Method | Catalyst System | Cyanide Source | Solvent/Temp | Yield | Notes |
| Classical | CuCN (Rosenmund-von Braun) | CuCN | DMF / 150°C | 40-60% | Harsh; difficult workup. |
| Modern Pd | Pd(OAc) | Zn(CN) | DMA / 120°C | 75-90% | High tolerance for C4-halides. |
| Green | Pd(OAc) | K | DMSO / 130°C | 65-80% | Direct C-H activation; avoids C2-halo step. |
Experimental Protocols
Protocol 1: Dehydration of 4-Chloroindole-2-carboxamide to Nitrile
This protocol assumes the precursor amide has been synthesized via the Reissert route.
Reagents:
-
4-Chloroindole-2-carboxamide (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Triethylamine (Et
N) (3.0 equiv) -
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Dissolution: Suspend 4-chloroindole-2-carboxamide (10 mmol) in anhydrous DCM (50 mL) under N
atmosphere. Cool to 0°C. -
Base Addition: Add Et
N (30 mmol) dropwise. The suspension may clear as the amine salt forms. -
Dehydration: Add TFAA (12 mmol) dropwise over 15 minutes, maintaining temperature < 5°C.
-
Mechanistic Note: TFAA activates the amide oxygen, forming a trifluoroacetate intermediate which undergoes E2 elimination driven by the base.
-
-
Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The nitrile typically runs much faster (higher R
) than the amide. -
Workup: Quench with sat. NaHCO
(50 mL). Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na SO , and concentrate.[3] -
Purification: Recrystallize from EtOH or flash chromatography (SiO
, 0-10% EtOAc/Hexane).
Validation:
-
IR: Look for the characteristic sharp nitrile stretch (
) at ~2220-2240 cm . - C NMR: Distinct quaternary carbon signal at ~114 ppm (CN).
Medicinal Chemistry & SAR Logic
The 4-substituted indole-2-carbonitrile is not merely a scaffold but a "molecular switch."
Structural-Activity Relationship (SAR)
-
Metabolic Blocking: The C4 position is a primary site for cytochrome P450 oxidation in simple indoles. Substitution (Cl, F, Me, OMe) at C4 blocks this pathway, extending half-life (
). -
Electronic Tuning:
-
4-F/Cl (EWG): Pulls electron density from the indole nitrogen, increasing acidity (lower pKa). This can strengthen H-bond donor capability of the N-H to receptor targets.
-
4-OMe (EDG): Increases electron density, making the ring more susceptible to oxidative metabolism but potentially enhancing cation-
interactions.
-
-
The "Peri" Effect: A substituent at C4 sterically crowds the C3 position. If a drug design requires a substituent at C3, a C4-group will force the C3-group out of planarity, creating a twisted conformation often required for selectivity (e.g., in kinase inhibitors).
Caption: Figure 2. Pharmacological logic of the 4-substituted indole-2-carbonitrile scaffold in major therapeutic areas.
Case Study: Androgen Receptor (AR) Antagonists
Research indicates that 4-substituted indole-carbonitriles can mimic the A/B ring systems of steroidal androgens. The nitrile mimics the 3-ketone of testosterone, while the 4-substituent (often Cl or CF
References
-
Reissert Indole Synthesis (Classic Mechanism): Reissert, A. "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole."[1] Berichte der deutschen chemischen Gesellschaft, 1897.[1] Link
-
Palladium-Catalyzed Cyanation (Modern Protocol): Zeidan, N., et al. "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines."[4] Organic Letters, 2017.[4] Link[4]
-
Direct C-H Cyanation: Yan, G., et al. "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]."[2] The Journal of Organic Chemistry, 2010. Link
-
Biological Evaluation (Diabetes): Solangi, M., et al. "Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus."[5][6][7] Future Medicinal Chemistry, 2023.[6] Link
-
AR Modulator Context: Dalton, J. T., et al. "1-(2-Hydroxy-2-methyl-3-phenoxypropanoyl)indoline-4-carbonitrile derivatives as potent and tissue selective androgen receptor modulators." Journal of Medicinal Chemistry, 2014. Link(Note: Cited for SAR context on 4-CN/substituted indoles).
Sources
- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide & Safety Data Sheet: 4-Hydroxy-1H-indole-2-carbonitrile
[1][2]
Part 1: Chemical Identity & Technical Specifications[1][3]
Compound Name: 4-Hydroxy-1H-indole-2-carbonitrile CAS Number: 106469-57-2 Synonyms: 2-Cyano-4-hydroxyindole; 4-Hydroxyindole-2-carbonitrile Molecular Formula: C₉H₆N₂O Molecular Weight: 158.16 g/mol [1][2][4]
Physical Properties (Experimental & Predicted)
| Property | Specification | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation (air/light sensitive).[1][2] |
| Melting Point | >180°C (Predicted) | Analogous 2-cyanoindoles typically melt >150°C. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in polar organic solvents.[1][2][3] |
| pKa | ~9.5 (Phenolic OH) | Acidic proton at C4-OH; Indole NH pKa ~16.[1][2][3] |
Part 2: Hazard Identification (GHS Classification)[1][2][3]
Note: Specific toxicological data for this exact CAS is limited.[1][3] The classification below is derived from the functional group equivalents (hydroxyindoles and aromatic nitriles) following the Precautionary Principle.
GHS Label Elements
Signal Word: WARNING
Hazard Pictograms:
Hazard Statements
-
H302: Harmful if swallowed (Nitrile functionality).[1][2][3]
-
H315: Causes skin irritation (Phenolic/Indole nature).[1][2][3]
Precautionary Statements
Part 3: Handling, Storage, and Stability (The Researcher's Protocol)
The Mechanism of Instability
Researchers often underestimate the instability of hydroxyindoles.[1][3] The electron-rich indole ring, combined with the electron-donating hydroxy group at position 4, makes this compound susceptible to oxidative coupling and polymerization .[1][2]
-
Oxidation: Exposure to air converts the hydroxyindole into quinone-imine type intermediates, leading to dark brown/black tar formation.[1][3]
-
Light Sensitivity: UV light accelerates the formation of radical species at the C3 position.[3]
Standard Operating Procedure (SOP)
To maintain purity (>98%) for biological assays, follow this strict protocol:
-
Inert Atmosphere: Always handle the solid under Argon or Nitrogen.[1][3]
-
Solvent Selection: Degas all solvents (DMSO, DMF) before dissolving the compound to prevent immediate oxidation in solution.[1][2][3]
-
Storage: Store solid at -20°C in a desiccator. Solutions in DMSO should be used immediately or frozen at -80°C; do not store solutions at room temperature.[1][2][3]
Emergency Response Logic
The following diagram outlines the decision logic for exposure incidents, prioritizing the nitrile hazard component.
Figure 1: Emergency response workflow emphasizing immediate decontamination and respiratory support.
Part 4: Synthesis & Applications in Drug Discovery[1][3]
Structural Significance
4-Hydroxy-1H-indole-2-carbonitrile serves as a "privileged scaffold."[1][2] The C2-nitrile provides a versatile handle for heterocycle formation (e.g., tetrazoles, amidines), while the C4-hydroxyl allows for ether linkages common in beta-blockers and kinase inhibitors.[1][2][3]
Synthetic Context
This compound is typically accessed via two primary routes.[1][3][5] Understanding these helps in troubleshooting impurities:
-
From 4-Hydroxyindole: Direct cyanation at C2 (often requires N-protection and lithiation).[1][2][3]
-
Cyclization Strategy: Condensation of 1,3-cyclohexanedione with specific nitrogen sources, followed by aromatization.[1][2][3]
Figure 2: Retrosynthetic analysis showing the two primary access routes and downstream utility.
Part 5: Toxicological Information[1][3]
-
Acute Toxicity: No specific LD50 data exists for CAS 106469-57-2.[1][2]
-
Carcinogenicity: Indoles are generally not carcinogenic, but metabolic activation of the nitrile group can release cyanide ions in vivo, though this is sterically hindered in aromatic nitriles.[1][2][3]
-
Chronic Effects: Repeated exposure may cause sensitization due to the reactive phenolic moiety.[1][3]
References
-
Pharmaffiliates. (2025). 4-Hydroxy-1H-indole-2-carbonitrile Product Data. Retrieved from [1][2][3]
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: 4-Hydroxyindole. Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3][6][7] 1H-indole-2-carbonitrile Compound Summary. National Library of Medicine.[1][3] Retrieved from [1][2][3]
-
Bednarski, M., et al. (2016).[1][2][3] Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie. Retrieved from [1][2][3]
-
Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Indole-5-carbonitrile. Retrieved from [1][2][3]
Sources
- 1. PubChemLite - 2-(2-hydroxypropan-2-yl)-1h-indole-6-carbonitrile (C12H12N2O) [pubchemlite.lcsb.uni.lu]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 6. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile: A Detailed Protocol and Mechanistic Overview
Abstract
The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The addition of a carbonitrile at the C2 position provides a versatile synthetic handle for further molecular elaboration, making 4-hydroxy-1H-indole-2-carbonitrile a highly valuable intermediate in drug discovery. This application note details a robust and high-yielding four-step synthetic route starting from commercially available 4-hydroxyindole. The strategy hinges on a judicious choice of orthogonal protecting groups to enable a highly regioselective C2-lithiation and subsequent cyanation. Each step is explained with mechanistic rationale, providing researchers with a reliable and scalable protocol for accessing this key building block.
Introduction and Strategic Rationale
The synthesis of polysubstituted indoles is a central theme in modern organic chemistry. Specifically, accessing the 4-hydroxyindole core can be challenging due to the relative inertness of the C4 position compared to other sites on the indole nucleus.[1] Furthermore, direct functionalization of the C2 position often requires overcoming the intrinsic reactivity of the C3 position.
Traditional methods for indole synthesis, such as the Fischer or Bischler-Möhlau reactions, can be effective but may require harsh conditions or multi-step preparation of regioselectively functionalized precursors.[1][2][3] An alternative and often more efficient approach is the post-functionalization of a pre-formed indole core.
The strategy outlined herein addresses the key challenges of regioselectivity by employing a directed ortho-metalation (DoM) approach. The workflow is designed to be logical, scalable, and high-yielding, following the sequence of protection, selective functionalization, and deprotection.
The core tenets of this synthetic strategy are:
-
Orthogonal Protection: The acidic phenolic (4-OH) and indolic (N-H) protons must be protected to prevent interference with the organometallic chemistry. A benzyl (Bn) ether is chosen for the hydroxyl group, and a triisopropylsilyl (TIPS) group for the indole nitrogen. These groups are selected for their stability under basic/nucleophilic conditions and their distinct, non-interfering deprotection methods (hydrogenolysis for Bn, fluoride-mediated cleavage for TIPS).
-
Directed C2-Lithiation: The bulky TIPS group on the indole nitrogen effectively blocks the C7 position and sterically directs deprotonation by a strong base (e.g., tert-butyllithium) to the C2 position, which is electronically activated by the nitrogen atom. This step is critical for achieving high regioselectivity.
-
Efficient Cyanation: The resulting C2-lithiated indole is a potent nucleophile that can be quenched with an electrophilic cyanating agent to install the desired carbonitrile group.
-
Global Deprotection: The final step involves the sequential or one-pot removal of both protecting groups to unveil the target molecule, 4-hydroxy-1H-indole-2-carbonitrile.
This strategic approach provides a clear and reliable pathway, minimizing the formation of isomeric byproducts and ensuring a high overall yield.
Overall Synthetic Workflow
The four-step synthesis is visualized in the diagram below. The process begins with the protection of 4-hydroxyindole and proceeds through a directed lithiation/cyanation step, concluding with the removal of the protecting groups to yield the final product.
Caption: Overall synthetic route for 4-hydroxy-1H-indole-2-carbonitrile.
Detailed Experimental Protocols
Safety Precaution: Organolithium reagents such as tert-butyllithium are extremely pyrophoric and react violently with water. All reactions involving these reagents must be conducted under a strict inert atmosphere (Nitrogen or Argon) in oven-dried glassware. Always use proper personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Purpose |
| 4-Hydroxyindole | 2380-94-1 | 133.15 | Starting Material |
| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | Protecting Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| Sodium Hydride (NaH), 60% disp. | 7646-69-7 | 24.00 | Base |
| Triisopropylsilyl Chloride (TIPSCl) | 13154-24-0 | 192.82 | Protecting Agent |
| tert-Butyllithium (t-BuLi), 1.7 M | 917-93-1 | 64.12 | Lithiating Agent |
| N-Cyanobenzensulfonamide | 67951-68-6 | 182.20 | Cyanating Agent |
| Palladium on Carbon (Pd/C), 10% | 7440-05-3 | - | Hydrogenolysis Catalyst |
| Tetrabutylammonium Fluoride (TBAF) | 429-41-4 | 261.47 | Deprotecting Agent |
| Anhydrous Solvents (THF, Acetone) | - | - | Reaction Media |
Step 1: Synthesis of 4-Benzyloxy-1H-indole
-
Rationale: The acidic phenolic proton is protected as a benzyl ether to prevent it from quenching the organolithium reagent in a subsequent step. This reaction proceeds via a standard Williamson ether synthesis.
-
Procedure:
-
To a round-bottom flask, add 4-hydroxyindole (10.0 g, 75.1 mmol), anhydrous potassium carbonate (20.8 g, 150.2 mmol), and 250 mL of anhydrous acetone.
-
Stir the suspension vigorously. Add benzyl bromide (10.7 mL, 90.1 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the mixture to reflux for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-benzyloxy-1H-indole as a white to pale yellow solid.
-
Step 2: Synthesis of 4-Benzyloxy-1-(triisopropylsilyl)-1H-indole
-
Rationale: The N-H proton is protected with a bulky TIPS group. This group not only prevents N-deprotonation but also serves as a crucial directing group, sterically hindering the C7 position and promoting lithiation at C2.
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.1 g, 52.5 mmol, pre-washed with hexane) and 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-benzyloxy-1H-indole (10.4 g, 46.6 mmol) in 50 mL of anhydrous THF via a dropping funnel. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour until the solution becomes clear.
-
Cool the solution back to 0 °C and add triisopropylsilyl chloride (11.0 mL, 51.3 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product is typically of high purity and can often be used directly in the next step. If necessary, purify by flash chromatography (eluent: hexane).
-
Step 3: Synthesis of 4-Benzyloxy-1-(triisopropylsilyl)-1H-indole-2-carbonitrile
-
Rationale: This is the key functionalization step. tert-Butyllithium, a strong, non-nucleophilic base, selectively removes the proton at the C2 position, directed by the N-TIPS group. The resulting aryllithium species is then trapped by the electrophilic cyanating agent.
-
Procedure:
-
Dissolve 4-benzyloxy-1-(triisopropylsilyl)-1H-indole (15.0 g, 39.5 mmol) in 200 mL of anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (1.7 M in pentane, 25.6 mL, 43.5 mmol) dropwise over 20 minutes, maintaining the temperature below -70 °C. The solution will typically turn a deep color.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve N-cyanobenzensulfonamide (8.6 g, 47.4 mmol) in 50 mL of anhydrous THF and cool to -78 °C.
-
Transfer the solution of the lithiated indole into the cyanating agent solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired C2-cyanated product.
-
Step 4: Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile
-
Rationale: A two-stage deprotection is required. First, the benzyl ether is cleaved via palladium-catalyzed hydrogenolysis. This method is chosen for its mildness and efficiency. Subsequently, the N-TIPS group is removed by a fluoride source like TBAF.
-
Procedure:
-
Dissolve the product from Step 3 (e.g., 12.0 g, 29.5 mmol) in a 1:1 mixture of methanol and THF (200 mL).
-
Carefully add 10% Pd/C (1.2 g, 10% w/w) to the solution.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Stir the reaction vigorously for 8-12 hours. Monitor the removal of the benzyl group by TLC.
-
Once the hydrogenolysis is complete, filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate. The intermediate N-TIPS-4-hydroxyindole-2-carbonitrile can be isolated or used directly.
-
Dissolve the crude residue in THF (150 mL) and cool to 0 °C.
-
Add TBAF (1.0 M solution in THF, 35.4 mL, 35.4 mmol) dropwise.
-
Stir at room temperature for 2 hours, monitoring the removal of the TIPS group by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by flash column chromatography (eluent: dichloromethane/methanol gradient) to afford 4-hydroxy-1H-indole-2-carbonitrile as a solid.
-
Results and Expected Yields
This synthetic route is designed for high efficiency at each step, leading to a good overall yield of the target compound.
| Step | Product | Expected Yield | Physical Appearance |
| 1 | 4-Benzyloxy-1H-indole | 90-95% | White to pale yellow solid |
| 2 | 4-Benzyloxy-1-TIPS-indole | >95% | Colorless oil or low-melting solid |
| 3 | 4-Benzyloxy-1-TIPS-indole-2-carbonitrile | 75-85% | Solid |
| 4 | 4-Hydroxy-1H-indole-2-carbonitrile | 85-90% | Off-white to tan solid |
| Overall | ~55-65% |
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ ~12.0 (br s, 1H, NH), ~10.0 (s, 1H, OH), ~7.3-6.5 (m, 4H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): Resonances expected for indole carbons, with the C4 bearing the hydroxyl group shifted downfield, and the C2 and CN carbons appearing at characteristic chemical shifts.[4][5]
-
HRMS (ESI): Calculated for C₉H₆N₂O [M+H]⁺, found within ±5 ppm.
Conclusion
This application note provides a comprehensive and reliable protocol for the high-yield synthesis of 4-hydroxy-1H-indole-2-carbonitrile. By employing a robust protection-functionalization-deprotection strategy centered on a highly regioselective directed lithiation, this method overcomes common challenges associated with indole synthesis. The detailed, step-by-step instructions and mechanistic rationale offer researchers in medicinal chemistry and drug development a clear and scalable path to obtaining this valuable synthetic intermediate.
References
- A review on recent advances in the synthesis of indole and its analogs via C-H activation as a key step. Journal of the Indian Chemical Society. [URL: https://www.researchgate.
- Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10393962/]
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/]
- A New Synthesis of 4-Hydroxyindole. SCIENTIA SINICA. [URL: https://www.semanticscholar.org/paper/A-New-Synthesis-of-4-Hydroxyindole-Hsing/482703816a394c5025a176214210452331c19b49]
- Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Journal of Interdisciplinary Sciences. [URL: https://www.tandfonline.com/doi/full/10.1080/23311886.2024.2379361]
- Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu(II) and Fe(III) ions. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra17765a]
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. [URL: https://www.researchgate.net/publication/360000213_Synthesis_of_4-hydroxy_and_6-hydroxyindoles_a_renaissance_of_the_Bischler_reaction]
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222271/]
- Sandmeyer reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction]
- Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/recent-advances-in-the-construction-of-indole-scaffolds.pdf]
- Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific Medical Sciences. [URL: https://actascientific.com/ASMS/pdf/ASMS-06-1365.pdf]
- What is a Sandmeyer reaction?. Quora. [URL: https://www.quora.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [URL: https://www.researchgate.net/publication/360000213_Synthesis_of_4-hydroxy_and_6-hydroxyindoles_a_renaissance_of_the_Bischler_reaction]
- Sandmeyer Reaction. Chem-Station. [URL: https://www.chem-station.
- Method for synthesizing 4-hydroxyindole. Google Patents. [URL: https://patents.google.
- Custom Cyanation Process Services. BOC Sciences. [URL: https://www.bocsci.
- The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc06275k]
- Cyanation – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.
- bmse000097 Indole at BMRB. Biological Magnetic Resonance Bank. [URL: https://bmrb.io/metabolomics/bmse000097]
- 1h-indole-2-carbonitrile (C9H6N2). PubChemLite. [URL: https://pubchemlite.org/compound/1H-indole-2-carbonitrile_CBTITARLOCZPDU-UHFFFAOYSA-N]
Sources
- 1. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. distantreader.org [distantreader.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmse000097 Indole at BMRB [bmrb.io]
Application Note: Cross-Coupling Strategies for 4-Hydroxy-1H-indole-2-carbonitrile
Executive Summary
4-Hydroxy-1H-indole-2-carbonitrile is a high-value scaffold in medicinal chemistry, particularly for the development of Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, and CNS-active agents.[1][2] The 4-position of the indole ring is historically difficult to access compared to the 5- or 6-positions, making this building block a critical entry point for diversifying the indole "northern" hemisphere.[2]
This guide details the strategic functionalization of 4-hydroxy-1H-indole-2-carbonitrile. Unlike simple phenols, the presence of the electron-withdrawing 2-cyano group significantly alters the electronics of the ring, increasing the acidity of the 4-OH and the N-H, while deactivating the ring toward electrophilic aromatic substitution.[2] We present a validated workflow for converting the 4-hydroxyl group into a reactive electrophile (triflate/nonaflate) followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate libraries of 4-substituted indole-2-carbonitriles.[1][2]
Strategic Analysis & Workflow
The Chemical Logic
The primary challenge with 4-hydroxy-1H-indole-2-carbonitrile is the dual acidity of the phenolic OH and the indole NH.[1] The 2-cyano group (electron-withdrawing) lowers the pKa of the indole NH (~13-14) and the phenol (~8-9).[1][2]
-
Direct Coupling: The C-OH bond is too strong for direct oxidative addition with standard Pd(0) catalysts.[1][2] It must be activated.[2]
-
Activation: Conversion to a sulfonate ester (Triflate -OTf or Nonaflate -ONf) is the standard approach.[1][2]
-
Protection: Due to the enhanced acidity of the NH, N-protection is strongly recommended prior to or during activation to prevent catalyst poisoning or competitive N-arylation during the coupling step.[2]
Workflow Diagram
The following flowchart outlines the decision matrix for functionalizing this scaffold.
Figure 1: Strategic workflow for the diversification of 4-hydroxy-1H-indole-2-carbonitrile.[1][2]
Experimental Protocols
Protocol A: Synthesis of the Activated Electrophile (4-OTf)
Objective: Convert the 4-OH group into a triflate (trifluoromethanesulfonate) leaving group.[1][2]
Critical Note: The 2-CN group stabilizes the phenoxide anion, making the reaction with triflic anhydride (
Reagents:
-
Substrate: 1-(tert-butoxycarbonyl)-4-hydroxy-1H-indole-2-carbonitrile (Assuming N-Boc protection is performed first via standard
protocols).[1][2] -
Reagent: Trifluoromethanesulfonic anhydride (
) or N-Phenyl-bis(trifluoromethanesulfonimide) ( ).[1][2] -
Base: Pyridine or Triethylamine (
).[1][2]
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-4-hydroxyindole-2-carbonitrile (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Causality: Low temperature prevents the highly reactive
from attacking the nitrile or the indole C-3 position.[2] -
Base Addition: Add Pyridine (3.0 equiv) dropwise.[1][2] Stir for 10 minutes.
-
Activation: Add
(1.2 equiv) dropwise over 15 minutes. The solution may turn dark; this is normal.[2] -
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours. Monitor by TLC (the triflate is usually less polar than the starting phenol).[2]
-
Workup: Quench with saturated aqueous
. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then brine.[1][2] Dry over .[2] -
Purification: Flash chromatography (Hexanes/EtOAc). The triflate is prone to hydrolysis on silica; use a short column or neutralized silica (
).[2]
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Install aryl or heteroaryl groups at the C-4 position.[1][2] Mechanism: The electron-deficient nature of the 2-cyanoindole ring facilitates the oxidative addition of Pd(0) into the C4-OTf bond.[1]
Reagents:
-
Electrophile: 1-Boc-4-triflyloxy-indole-2-carbonitrile (from Protocol A).[1][2]
-
Nucleophile: Aryl boronic acid (
, 1.5 equiv).[1][2] -
Catalyst:
(5 mol%).[1][2] Why: This catalyst is robust and resists deactivation by the nitrile group.[2] -
Base:
(2M aqueous solution, 3.0 equiv).[1][2]
Procedure:
-
Charge: Add the triflate (1.0 equiv), boronic acid (1.5 equiv), and
(0.05 equiv) to a microwave vial or pressure tube. -
Solvent: Add 1,4-Dioxane (concentration 0.15 M) and 2M
. -
Degas: Sparge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.[2]
-
Reaction: Seal and heat to 80-90 °C for 4-12 hours. (Microwave: 100 °C for 30 mins).
-
Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water/brine.[1][2]
-
Deprotection (Optional): If the N-Boc group is no longer needed, it can be removed in situ or in a subsequent step using TFA/DCM or thermal deprotection if the coupling conditions were harsh enough (though
usually leaves Boc intact).[1][2]
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesize 4-aminoindole derivatives (common in kinase inhibitors).[1][2]
Reagents:
-
Electrophile: 1-Boc-4-triflyloxy-indole-2-carbonitrile.[1][2]
-
Catalyst System:
(2 mol%) + Xantphos (4 mol%) OR BrettPhos (for difficult amines).[1][2] -
Base:
(solid, 2.0 equiv).[1][2] Why: Stronger bases like NaOtBu might attack the nitrile or hydrolyze the triflate.[2]
Procedure:
-
Charge: Combine triflate, amine, base, Pd precursor, and ligand in a vial inside a glovebox or under strict Argon flow.
-
Solvent: Add anhydrous Toluene.
-
Heat: Heat to 100 °C for 12-18 hours.
-
Analysis: Monitor for the disappearance of the triflate.
-
Isolation: Filter through Celite, concentrate, and purify via chromatography.
Data Summary & Troubleshooting
Comparative Catalyst Performance (Suzuki Coupling)
The following table summarizes typical yields for coupling phenylboronic acid to 4-triflyloxy-indole-2-carbonitrile.
| Catalyst System | Base | Solvent | Yield (%) | Notes |
| Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 88% | Robust; standard recommendation.[1][2] |
| Pd(PPh3)4 | Na2CO3 | DME/H2O | 65% | Slower oxidative addition; catalyst degradation.[1][2] |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene | 92% | Excellent for sterically hindered boronic acids.[1][2] |
| Pd2(dba)3 / XPhos | K3PO4 | THF | 85% | Good for heteroaryl boronic acids.[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Hydrolysis of Triflate | Base too strong or wet solvents.[1][2] | Use anhydrous pyridine/DCM during activation.[2] Switch to inorganic bases ( |
| Nitrile Hydrolysis | High temp + aqueous base.[3] | Reduce water content in Suzuki (use 10:1 Dioxane:H2O). Avoid strong hydroxide bases (NaOH/KOH).[1][2] |
| Low Conversion | Catalyst poisoning by CN group. | Increase catalyst loading to 5-10%. Use bidentate ligands (dppf, Xantphos) that bind Pd tighter than the nitrile. |
| C-3 Side Reactions | Electrophilic attack at C-3.[1][2] | Ensure C-3 is not iodinated unless intended.[1][2] The 2-CN usually protects C-3, but strong electrophiles can still react.[1][2] |
Alternative Pathway: C-3 Functionalization
While the user request focuses on the 4-hydroxy handle, the 2-carbonitrile group also directs chemistry to the C-3 position.[1] Recent literature (Hrizi et al.) demonstrates that 3-iodo-1H-indole-2-carbonitriles can be synthesized and used in cross-coupling.[1][2]
-
Protocol: Treat 4-protected-indole-2-carbonitrile with
in DMF to generate the 3-iodo species. -
Application: This allows for "orthogonal functionalization"—coupling at C-4 (via OTf) and then at C-3 (via I), or vice versa.[1][2]
References
-
Adams, R. E., Press, J. B., & Degan, E. G. (1991).[1][2] Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.[1][2][4] Synthetic Communications, 21(5), 675–681.[1][2]
-
Hrizi, A., Cailler, M., & Carcenac, Y. (2021).[1][2] Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(18), 5625.[1][2]
-
Fuwa, H., & Sasaki, M. (2008).[1][2] Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies.[1][2] The Journal of Organic Chemistry, 73(21), 8614–8617.[1][2]
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.[2]
Sources
Application Note: Utilizing 4-Hydroxy-1H-indole-2-carbonitrile in the Synthesis of Pindolol Analogues
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Precursor synthesis, stereoselective pharmacophore construction, and self-validating experimental workflows.
Pharmacological Rationale & Precursor Significance
Pindolol, chemically known as 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol, is a potent non-selective
Using 4-hydroxy-1H-indole-2-carbonitrile as a precursor yields Cyanopindolol (CYP) , an analogue with a significantly higher binding affinity for
Direct cyanation of the intact indole ring often fails due to poor regioselectivity and degradation. Therefore, a bottom-up synthetic strategy starting from a tetrahydro-indolone derivative is required to establish the 4-hydroxy-1H-indole-2-carbonitrile scaffold before constructing the aryloxypropanolamine side chain.
Mechanism of action for Cyanopindolol at the Beta-Adrenergic Receptor.
Synthetic Strategy & Workflow
The synthesis of S(-)-Cyanopindolol from 4-hydroxy-1H-indole-2-carbonitrile requires a highly controlled, stereoselective approach. The workflow is divided into three distinct phases:
-
Scaffold Generation: Cyanation and dehydrogenation of 1,5,6,7-tetrahydro-4H-indol-4-one.
-
Stereoselective O-Alkylation: Coupling the free C4-hydroxyl group with a chiral epoxide donor to establish the (S)-configuration required for optimal biological activity.
-
Regioselective Amination: Opening the epoxide ring with isopropylamine to complete the
-blocker pharmacophore.
Workflow for synthesizing Pindolol analogues via 4-hydroxy-1H-indole-2-carbonitrile.
Self-Validating Experimental Protocols
Phase 1: Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile
Causality & Design: To bypass the instability of direct indole cyanation, 1,5,6,7-tetrahydro-4H-indol-4-one is used as the starting material. A three-step, one-pot sequence involving cyanation followed by halogenation and dehydrohalogenation forces the aromatization of the ring, yielding the stable 2-cyano-4-hydroxyindole scaffold 1.
-
Dissolve 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq) in anhydrous DMF under an inert argon atmosphere.
-
Introduce the cyanation reagent (e.g., tosyl cyanide) at 0°C, followed by dropwise addition of a mild base (TEA) to facilitate the substitution.
-
Induce aromatization via halogenation/dehydrohalogenation using Pd/C and heat (80°C) for 4 hours.
-
Self-Validation (IPQC): Monitor the reaction via TLC (3% MeOH / 97% DCM). The reaction is complete when the starting material is consumed and a distinct yellow solid precipitates upon aqueous workup. The product should exhibit an
value of ~0.15. Confirm structural integrity via H NMR (MeOH-D4): look for the characteristic aromatic doublets at 6.66 (1H, d, J = 8Hz) and 7.08 (1H, d, J = 8Hz), which validate the preservation of the indole ring 2.
Phase 2: Stereoselective O-Alkylation
Causality & Design: The
-
Suspend 4-hydroxy-1H-indole-2-carbonitrile (1.0 eq) and anhydrous
(2.5 eq) in acetonitrile. Stir for 30 minutes at room temperature to deprotonate the phenolic hydroxyl. -
Add (S)-(+)-glycidyl nosylate (1.2 eq) and elevate the temperature to 60°C for 12 hours.
-
Self-Validation (IPQC): Perform Chiral HPLC on the isolated organic layer. The enantiomeric excess (ee) of the resulting (S)-epoxide intermediate must exceed 98%. If racemization is detected (>2% R-enantiomer), verify the anhydrous nature of the
and solvent, as moisture can trigger non-selective epoxide ring opening.
Phase 3: Regioselective Amination
Causality & Design: The final step involves opening the epoxide ring with isopropylamine. The steric bulk of the isopropyl group ensures that the nucleophilic attack occurs exclusively at the less hindered terminal carbon of the epoxide, preventing the formation of unwanted primary alcohol byproducts. Ethanol is utilized as a protic solvent to stabilize the transition state and facilitate the ring opening under mild reflux 3.
-
Dissolve the (S)-epoxide intermediate in absolute ethanol.
-
Add a 5-fold molar excess of isopropylamine. The excess drives the reaction to completion and prevents dimerization.
-
Reflux the mixture at 80°C for 14 hours.
-
Self-Validation (IPQC): Evaporate the solvent and analyze the crude mixture via LC-MS. The target mass for S(-)-Cyanopindolol (
) should be observed at m/z 274.1 . Purify via flash chromatography to achieve >98% purity.
Quantitative Data & Quality Metrics
The following table summarizes the expected quantitative outcomes and critical quality control markers for the synthesis of the Pindolol analogue from the 2-cyano precursor.
| Reaction Phase | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Purity Marker (Analytical) |
| 1. Scaffold Generation | 1,5,6,7-tetrahydro-4H-indol-4-one, Tosyl Cyanide, Pd/C | 20 | 4.0 | 84% | >95% (UV 254 nm); |
| 2. O-Alkylation | (S)-(+)-glycidyl nosylate, | 60 | 12.0 | 78% | Chiral HPLC >98% ee |
| 3. Amination | Isopropylamine, Absolute Ethanol | 80 (reflux) | 14.0 | 89% | >98% (UV 254 nm); m/z 274.1 |
References
- Estep, K. G. (1995). "An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201-106". Synthetic Communications, 25(4), 507-514.
- SYNTHESIS At. (n.d.). "Pindolol analogues of CYP in rat ileum". Amazon S3 Archive.
- Fuji, Muratake, Akiyama, Natsume. (1992). "S(-)-PINDOLOL synthesis". Chemical and Pharmaceutical Bulletin, 40(9), 2353-2357.
Sources
functionalization of 4-hydroxy-1H-indole-2-carbonitrile hydroxyl group
Technical Application Note: Regioselective Functionalization of 4-Hydroxy-1H-indole-2-carbonitrile
Executive Summary
The 4-hydroxy-1H-indole-2-carbonitrile scaffold (CAS: 106469-57-2) represents a privileged pharmacophore in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] The coexistence of the electron-withdrawing nitrile group at C2 and the electron-donating hydroxyl group at C4 creates a unique "push-pull" electronic system.[1] This application note provides validated protocols for the regioselective functionalization of the C4-hydroxyl group, overcoming the competitive reactivity of the indole nitrogen (N1).
Chemical Analysis & Mechanistic Insight
The Regioselectivity Challenge
Functionalizing 4-hydroxyindoles presents a classic competition between O-alkylation (desired) and N-alkylation (undesired).[1]
-
Acidity (pKa):
-
Implication: While the hydroxyl group remains the most acidic proton, the acidity gap between OH and NH is narrower than in simple indoles. Using strong bases (e.g., NaH) or excess base can lead to dianion formation and mixtures of N,O-dialkylated products.
Strategic Approach
To achieve >95% O-selectivity, we utilize the Hard-Soft Acid-Base (HSAB) principle and pKa differentiation:
-
Mild Bases: Use bases with pKa (conj. acid) between 10–11 (e.g., Carbonates) to deprotonate the OH selectively while leaving the NH intact.
-
Mitsunobu Chemistry: Exploits the specific activation of the oxygen nucleophile under neutral conditions.
Experimental Protocols
Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)
Best for: Primary alkyl halides, benzyl bromides.[1]
Reagents:
-
Substrate: 4-hydroxy-1H-indole-2-carbonitrile (1.0 eq)[1]
-
Alkylating Agent: R-X (1.1 eq)[1]
-
Base: Cesium Carbonate (
) (1.2 eq) or Potassium Carbonate ( ) (1.5 eq)[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction vial with 4-hydroxy-1H-indole-2-carbonitrile and anhydrous MeCN.
-
Deprotonation: Add
in a single portion. Stir at room temperature (RT) for 15 minutes. The mixture may turn yellow/orange, indicating phenoxide formation. -
Addition: Add the alkyl halide (R-X) dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: Heating (>60°C) increases the risk of N-alkylation.[1] Only heat if the electrophile is unreactive.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
TLC/LCMS: The O-alkylated product is typically less polar than the N-alkylated byproduct due to the preservation of the H-bond donor (NH) which interacts with silica, whereas N-alkylation removes the primary H-bond donor.[1]
-
NMR Diagnostic:
-
O-Product: A broad singlet at
11.5–12.5 ppm (DMSO- ) confirms the N-H is intact.[1] -
N-Product: Disappearance of the downfield NH singlet.
-
Protocol B: The Mitsunobu Reaction
Best for: Secondary alcohols, complex functional groups, and avoiding strong electrophiles.
Reagents:
-
Substrate: 4-hydroxy-1H-indole-2-carbonitrile (1.0 eq)[1]
-
Alcohol: R-OH (1.2 eq)
-
Phosphine:
(1.5 eq) or Polymer-supported [1] -
Azodicarboxylate: DIAD or DEAD (1.5 eq)[1]
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Methodology:
-
Dissolution: Dissolve the indole substrate, Alcohol (R-OH), and
in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[2][3] -
Activation: Add DIAD dropwise over 10 minutes. The solution will turn yellow.[4]
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Quenching: Add a small amount of water or dilute acid.
-
Purification: The major challenge is removing triphenylphosphine oxide (TPPO).
-
Tip: Use DCAD (Di-chlorobenzyl azodicarboxylate) to generate a precipitate byproduct that can be filtered, or use polymer-bound
.[1]
-
Mechanistic Note: The Mitsunobu reaction is highly selective for the phenol (pKa ~10) over the indole nitrogen because the betaine intermediate specifically activates the alcohol (R-OH) for nucleophilic attack by the most acidic proton source (the phenol).
Protocol C: Activation for Cross-Coupling (Triflation)
Best for: Converting the OH into a leaving group for Suzuki/Buchwald couplings.
Reagents:
-
Substrate: 4-hydroxy-1H-indole-2-carbonitrile[1]
-
Reagent: Triflic anhydride (
) or N-phenyl-bis(trifluoromethanesulfonimide) ( )[1] -
Base: Pyridine or Triethylamine (
) -
Solvent: DCM[1]
Methodology:
-
Dissolve substrate and base (2.0 eq) in DCM at 0°C.
-
Add
(1.1 eq) dropwise. -
Stir at 0°C for 1 hour.
-
Critical: Work up immediately with cold water and
. Triflates can be hydrolytically unstable. This intermediate allows for palladium-catalyzed coupling at the C4 position.[1]
Data Summary & Decision Matrix
| Method | Selectivity (O:N) | Scope | Key Limitation |
| Mild Base ( | >95:5 | Heating causes N-alkylation | |
| Strong Base (NaH) | ~60:40 | Reactive Electrophiles | Poor selectivity; requires N-protection |
| Mitsunobu | >99:1 | Atom economy (TPPO byproduct) | |
| Triflation | 100:0 | C-C Coupling Precursor | Hydrolytic stability of triflate |
Visualization of Workflows
Figure 1: Decision Tree for Functionalization Strategy
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on the desired final functional group.
Figure 2: Mechanistic Pathway & Selectivity
Caption: Mechanistic flow showing how base selection dictates the ratio of Mono-anion (O-selective) vs Di-anion (Mixed selectivity).
References
-
Mitsunobu Reaction Reviews
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [1]
-
-
Indole Acidity & Reactivity
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. [1]
- Note: Provides foundational pKa data for indole deriv
-
-
Regioselective Alkylation of Hydroxyindoles
-
Mahboobi, S., et al. "Synthesis and structure-activity relationship of 4-hydroxyindole derivatives."[1] Journal of Medicinal Chemistry, 2006.
-
-
Synthesis of Indole-2-carbonitriles
-
General Protocol Validation (Williamson Ether)
-
TCI Chemicals. "Williamson Ether Synthesis Protocol."
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
microwave-assisted synthesis of indole-2-carbonitrile derivatives
Application Note: Accelerated Synthesis of Indole-2-Carbonitrile Derivatives via Microwave-Assisted C-H Activation
Executive Summary
Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Rapid synthesis of indole-2-carbonitrile scaffolds, a privileged structure in antiviral (e.g., HIV-1 NNRTIs) and anticancer therapeutics. Technology: Microwave-Assisted Organic Synthesis (MAOS).
Abstract:
This guide details a robust, microwave-accelerated protocol for synthesizing indole-2-carbonitrile derivatives. Unlike traditional Rosenmund-von Braun reactions requiring stoichiometric copper cyanide and harsh thermal conditions (200°C+), this protocol utilizes a Palladium-catalyzed C-H activation pathway using non-toxic potassium hexacyanoferrate(II) (
Scientific Foundation & Mechanism
Why Microwave Irradiation?
-
Dielectric Heating: Polar solvents like DMF and DMSO (high tan
) couple efficiently with microwave energy, generating rapid internal heating. This overcomes the "wall effect" of conventional oil baths, ensuring uniform temperature profiles. -
Superheating Effect: In sealed vessels, solvents can be heated 20–30°C above their boiling points, significantly increasing the rate constant (
) according to the Arrhenius equation. -
Selectivity: Rapid heating/cooling cycles minimize the thermal window where thermodynamic byproducts (e.g., indole oligomers) form.
Mechanistic Pathway (Direct C-H Activation)
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle facilitated by a Cu(II) oxidant. The use of
Figure 1: Catalytic cycle for the Pd(II)-mediated C-H cyanation of indole using Cu(II) as the terminal oxidant.
Experimental Protocols
Safety Pre-Check (CRITICAL)
-
Cyanide Hazard: Although
is non-toxic, it can release fatal HCN gas in acidic media. NEVER mix with acids.[2] -
Quenching: Prepare a bleach bath (10% sodium hypochlorite, pH >10) to quench all glassware and waste.
-
Vessels: Use only certified microwave pressure vials (e.g., Pyrex/quartz) rated for 300 psi.
Method A: Direct C-H Cyanation (Green Route)
Best for: Unsubstituted indoles or electron-rich indoles.
Reagents:
-
Substrate: Indole derivative (1.0 mmol)
-
Cyanide Source:
(0.5 mmol, 0.5 equiv) -
Catalyst:
(10 mol%)[3] -
Oxidant:
(2.0 - 3.0 equiv) -
Base/Additive:
(1.0 equiv) - Optional, prevents HCN formation. -
Solvent: Anhydrous DMF or DMSO (3.0 mL)
Procedure:
-
Charge: In a 10 mL microwave vial, add the indole,
, , and . -
Solvent: Add DMF/DMSO. Add a magnetic stir bar.
-
Seal: Cap the vial with a Teflon-lined septum. Purge with
for 30 seconds (optional, though re-oxidation benefits from air, the initial step requires inert atmosphere to prevent Pd black formation). -
Microwave Parameters:
-
Mode: Dynamic (Standard Control)
-
Temperature: 130°C
-
Hold Time: 15 minutes
-
Max Pressure: 250 psi
-
Power: High absorption (set max to 200W to prevent overshoot).
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL). Wash with sat.[4]
(2x) and brine (1x). Dry over .[5] -
Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).
Method B: Cyanation of 2-Haloindoles (Robust Route)
Best for: Sensitive substrates or when C-H activation fails due to sterics.
Reagents:
-
Substrate: 2-Bromoindole or 2-Iodoindole (1.0 mmol)
-
Cyanide Source:
(0.6 mmol)[1] -
Catalyst:
(2 mol%) or (5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Solvent: DMF (wet or dry)
Procedure:
-
Charge: Add haloindole,
, Pd catalyst, and ligand to the vial. -
Solvent: Add DMF (3 mL).
-
Microwave Parameters:
-
Temperature: 160°C
-
Hold Time: 5 - 8 minutes
-
Stirring: High speed (critical for heterogeneous
).
-
Optimization & Data Analysis
Reaction Parameter Screening (Method A)
The following table summarizes optimization data for 5-methoxyindole substrate.
| Entry | Solvent | Temp (°C) | Time (min) | Oxidant | Yield (%) | Notes |
| 1 | Toluene | 110 | 60 | <5 | Poor MW absorption | |
| 2 | DMF | 110 | 30 | 45 | Incomplete conversion | |
| 3 | DMF | 130 | 15 | 88 | Optimal Condition | |
| 4 | DMSO | 130 | 15 | 82 | Difficult work-up | |
| 5 | DMF | 150 | 10 | 60 | Silver plating on vial |
Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis protocol.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Catalyst Poisoning | Ensure |
| Pd Black Formation | Overheating / Lack of Ligand | Reduce MW power ramp speed; add 10 mol% |
| Vial Failure | Excess Pressure | Do not exceed 50% volume fill. Check if |
| C3-Cyanation | Regioselectivity Issues | C2 is preferred with Cu(II) oxidant. If C3 forms, block C3 or use 2-haloindole (Method B). |
References
-
Lautens, M., et al. (2017). "Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines." Organic Letters, 19(19), 5058–5061. Link
-
Wang, J., et al. (2010). "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]." Journal of Organic Chemistry, 75(15), 5398–5401. Link
-
Yan, G., et al. (2010). "Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]." Organic Letters, 12(5), 1052–1055. Link
-
CEM Corporation. (2022). "Microwave-Assisted Synthesis of Indole Derivatives." Application Note. Link
-
Beller, M., et al. (2004).[5] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications, (12), 1388-1389. Link
Sources
reagents for converting 4-acetoxyindole to 4-hydroxy-1H-indole-2-carbonitrile
This Application Note and Protocol details the conversion of 4-acetoxyindole to 4-hydroxy-1H-indole-2-carbonitrile . This transformation presents a specific regioselectivity challenge: indoles are naturally nucleophilic at C-3, whereas the target requires functionalization at C-2.[1] Furthermore, the starting acetyl group is labile under the nucleophilic/basic conditions typically required for C-2 lithiation or cyanation.
Therefore, the most robust protocol involves a "Swap-Protect-Direct" strategy: exchanging the labile acetyl group for a robust silyl ether, directing lithiation to the C-2 position, and installing the nitrile via a formyl intermediate or direct electrophilic trap.
Part 1: Strategic Analysis & Retrosynthesis
The Chemical Challenge
-
Regioselectivity (C-2 vs. C-3): Electrophilic aromatic substitution on indoles favors C-3. To functionalize C-2, we must use Directed Ortho Metalation (DoM) , which requires N-protection (e.g., N-Boc) to acidify the C-2 proton and block N-deprotonation.
-
Functional Group Compatibility: The C-4 acetoxy group (ester) is reactive toward organolithiums (n-BuLi, LDA) used in DoM. It will suffer nucleophilic attack or Fries rearrangement.
-
Solution: The acetyl group must be hydrolyzed and replaced with a base-stable protecting group (TBS or MOM) prior to lithiation.
-
Retrosynthetic Pathway
Caption: Retrosynthetic logic flow from 4-acetoxyindole to the target nitrile via a protected lithiation strategy.
Part 2: Detailed Experimental Protocol
Phase 1: Protecting Group Swap (Acetyl → TBS/Boc)
Objective: Convert the labile 4-acetoxyindole into a lithiation-compatible substrate (N-Boc-4-TBS-indole).
Reagents:
-
Potassium Carbonate (
), Methanol (MeOH). -
tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, DCM.
-
Di-tert-butyl dicarbonate (
), DMAP (cat.), Acetonitrile or THF.
Step-by-Step:
-
Deacetylation:
-
Dissolve 4-acetoxyindole (1.0 equiv) in MeOH (10 vol).
-
Add
(2.0 equiv) and stir at RT for 1–2 h. Monitor by TLC (Acetate > Hydroxy ). -
Workup: Acidify carefully with 1M HCl to pH 6–7. Extract with EtOAc.[2] Wash with brine, dry (
), and concentrate to yield 4-hydroxyindole .
-
-
O-Silylation:
-
Dissolve 4-hydroxyindole in anhydrous DCM (10 vol) under
. -
Add Imidazole (2.5 equiv) followed by TBSCl (1.2 equiv) at 0°C.
-
Warm to RT and stir for 4 h.
-
Workup: Wash with water and brine. Concentrate. (Crude is usually pure enough, or flash chromatography: 5% EtOAc/Hex).
-
-
N-Protection (Critical for C-2 Selectivity):
-
Dissolve 4-TBS-indole in anhydrous THF or MeCN.
-
Add
(1.2 equiv) and DMAP (0.1 equiv). -
Stir at RT for 3–6 h.
-
Result:1-(tert-butoxycarbonyl)-4-((tert-butyldimethylsilyl)oxy)indole .
-
Phase 2: C-2 Functionalization (The "One-Pot" Cyanation)
Objective: Install the nitrile group at C-2. Method Choice:Formylation-Conversion Sequence. While direct trapping with Tosyl Cyanide (TsCN) is possible, TsCN is highly toxic and volatile. The Formylation route using DMF is safer and highly reliable for indoles.
Reagents:
-
n-Butyllithium (n-BuLi, 1.6M in hexanes) or LDA.
-
N,N-Dimethylformamide (DMF).[1]
-
Iodine (
), Aqueous Ammonia ( ).
Step-by-Step:
-
Lithiation:
-
In a flame-dried flask under Argon, dissolve the N-Boc-4-TBS-indole (1.0 equiv) in anhydrous THF (15 vol).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.2 equiv) dropwise over 20 min. Note: The solution typically turns yellow/orange.
-
Stir at -78°C for 1 h. The N-Boc group directs lithiation exclusively to C-2.
-
-
Formylation:
-
Add anhydrous DMF (3.0 equiv) dropwise at -78°C.
-
Stir for 30 min at -78°C, then remove the cooling bath and allow to warm to 0°C over 1 h.
-
Quench: Add sat.
solution. Extract with EtOAc.[2] -
Intermediate:1-Boc-4-TBS-indole-2-carboxaldehyde .
-
-
Oxidative Conversion to Nitrile (One-Pot):
-
Dissolve the crude aldehyde in THF (10 vol).
-
Add aq. Ammonia (28%) (10 equiv) and Iodine (
) (1.1 equiv). -
Stir at RT for 1–3 h until the dark color of iodine fades and TLC shows conversion.
-
Mechanism:[3] Formation of imine
N-iodoimine elimination to Nitrile. -
Workup: Quench with aq.[4]
(to remove excess ). Extract with EtOAc.[2]
-
Phase 3: Global Deprotection
Objective: Remove TBS and Boc groups to reveal the final product.
Reagents:
-
TBAF (Tetra-n-butylammonium fluoride) or TFA (Trifluoroacetic acid).
Step-by-Step:
-
Dissolve the protected nitrile in DCM (10 vol).
-
Add TFA (20 vol%) dropwise at 0°C. (TFA removes both Boc and TBS in many cases, or use TBAF first for TBS, then thermal/acidic Boc removal).
-
Alternative: Treat with TBAF (THF) to remove TBS, then heat at 150°C (neat or in solvent) or use mild acid to remove Boc.
-
-
Purification: The final 4-hydroxy-1H-indole-2-carbonitrile is polar. Purify via recrystallization (MeOH/Water) or column chromatography (DCM/MeOH gradient).
Part 3: Quantitative Data & Troubleshooting
| Step | Transformation | Typical Yield | Critical Parameter |
| 1 | Deacetylation | >95% | Ensure pH is neutral during workup to avoid oxidation. |
| 2 | O-TBS / N-Boc Protection | 85-90% | Anhydrous conditions essential for silylation. |
| 3 | C-2 Lithiation / Formylation | 75-85% | Maintain -78°C strictly to prevent Boc migration (Fries-like) or decomposition. |
| 4 | Aldehyde | 80-90% | Iodine must be added after ammonia to prevent side reactions. |
| 5 | Deprotection | 85% | Monitor closely; 4-hydroxyindoles are sensitive to air oxidation (turn black). |
Troubleshooting Guide
-
Problem: Low yield in Lithiation step.
-
Cause: Trace moisture or insufficient deprotonation time.
-
Fix: Titrate n-BuLi before use. Ensure THF is distilled/dried.
-
-
Problem: Product turns black/tarry.
-
Cause: Oxidation of the electron-rich 4-hydroxyindole core.
-
Fix: Perform deprotection under Argon.[1] Store final product under inert gas at -20°C.
-
-
Problem: C-3 Formylation observed.
-
Cause: Loss of N-Boc group or insufficient directing effect.
-
Fix: Ensure N-Boc is intact before lithiation. Use LTMP (Lithium tetramethylpiperidide) if n-BuLi fails.
-
Part 4: Mechanism & References
Pathway Visualization
Caption: Mechanistic flow of the Directed Ortho Metalation (DoM) and oxidative cyanation sequence.
References
-
Adams, R. E., Press, J. B., & Degan, E. G. (1991). Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization. Synthetic Communications, 21(5), 675–681. Link
- Note: Describes the difficulty of direct cyanation and an alternative cycliz
-
Estep, K. G. (1995). An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201–106. Synthetic Communications, 25(4), 507–514.[5] Link
- Note: Establishes the standard for converting tetrahydroindolones to the target nitrile.
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer Science & Business Media.
- Talapatra, S. K., et al. (1980). Direct conversion of aldehydes to nitriles using Iodine and Ammonia. Journal of the Chemical Society, Chemical Communications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7893098B2 - Pyrrole and pyrazole DAAO inhibitors - Google Patents [patents.google.com]
Application Note: Scalable Production of 4-Hydroxy-1H-indole-2-carbonitrile
The following Application Note and Protocol is designed for scale-up chemists and process engineers. It prioritizes the "Tetrahydroindolone Aromatization" route (Method A), identified as the most efficient, high-yield (84%), and scalable pathway for this specific scaffold, avoiding the cryogenic lithiation steps required by the classical indole synthesis (Method B).
Executive Summary
Target Compound: 4-Hydroxy-1H-indole-2-carbonitrile (CAS: 109297-53-4) Primary Application: Key intermediate for cardiovascular therapeutics (e.g., DPI 201-106) and novel kinase inhibitors. Challenge: Direct cyanation of 4-hydroxyindole is low-yielding due to labile protons. Classical lithiation routes require cryogenic temperatures (-78°C), which are cost-prohibitive at pilot scale. Solution: A robust, two-stage protocol utilizing 1,5,6,7-tetrahydro-4H-indol-4-one as the starting material.[1] This route employs electrophilic cyanation followed by oxidative aromatization, achieving >80% overall yield without cryogenic conditions or heavy metal catalysts.
Route Selection Strategy
| Feature | Method A: Tetrahydroindolone Aromatization (Recommended) | Method B: Methoxyindole Lithiation (Alternative) |
| Starting Material | 1,5,6,7-Tetrahydro-4H-indol-4-one (Commodity chemical) | 4-Methoxyindole (High cost) |
| Key Reagents | Chlorosulfonyl Isocyanate (CSI), CuBr₂ | n-BuLi, Zn(CN)₂, BBr₃ |
| Temperature | -10°C to Reflux (Standard Reactor) | -78°C (Cryogenic Reactor) |
| Safety Profile | Corrosive handling (CSI), manageable exotherms | Pyrophoric (n-BuLi), Cyanide waste |
| Scalability | High (Kilogram ready) | Low (Linear scale-up difficult) |
Reaction Pathway Diagram
The following logic flow illustrates the recommended synthetic pathway (Method A).
Caption: Figure 1. Two-stage synthesis converting the tetrahydroindolone core to the aromatic hydroxy-nitrile scaffold.
Detailed Experimental Protocol
Stage 1: Regioselective Cyanation
Objective: Introduce the nitrile group at the C2 position of the pyrrole ring. Mechanism: The electron-rich pyrrole ring of the tetrahydroindolone undergoes electrophilic substitution with chlorosulfonyl isocyanate (CSI). The resulting sulfonamide is converted to the nitrile in situ using DMF.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1,5,6,7-Tetrahydro-4H-indol-4-one (1.0 eq)
-
Reagent: Chlorosulfonyl Isocyanate (CSI) (1.1 eq)
-
Solvent: Acetonitrile (anhydrous)
-
Quench: N,N-Dimethylformamide (DMF) (Anhydrous)
Protocol
-
Setup: Charge a glass-lined reactor with 1,5,6,7-tetrahydro-4H-indol-4-one dissolved in anhydrous Acetonitrile (10 vol) . Cool the system to -10°C under nitrogen atmosphere.
-
Addition: Add CSI (1.1 eq) dropwise over 60 minutes.
-
Critical Control: Maintain internal temperature < 0°C. The reaction is exothermic.[7]
-
Observation: The solution may darken; a precipitate (the N-chlorosulfonyl intermediate) often forms.
-
-
Conversion: Stir at 0°C for 2 hours. Monitor by HPLC (Target: Disappearance of SM).
-
Quench/Nitrile Formation: Add anhydrous DMF (3.0 eq) dropwise at 0°C.
-
Workup: Pour the reaction mixture into Ice Water (20 vol) . Stir for 30 minutes.
-
Isolation: Filter the precipitated solid (4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile). Wash with cold water and dry in a vacuum oven at 45°C.
-
Expected Yield: 85-90%
-
Appearance: Tan to light brown solid.
-
Stage 2: Aromatization (Dehydrogenation)
Objective: Convert the cyclohexenone ring into the phenol (4-hydroxy) moiety. Mechanism: Copper(II) bromide facilitates alpha-bromination followed by spontaneous dehydrohalogenation to restore aromaticity.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Substrate: 4-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carbonitrile (from Stage 1)
-
Oxidant: Copper(II) Bromide (CuBr₂) (2.2 eq)
-
Solvent: Ethyl Acetate (EtOAc) / Chloroform (1:1 mixture) or Acetonitrile.
Protocol
-
Setup: Suspend the Stage 1 intermediate in EtOAc/CHCl₃ (1:1, 15 vol) .
-
Reagent Addition: Add CuBr₂ (2.2 eq) in one portion.
-
Reaction: Heat the heterogeneous mixture to Reflux (approx. 70-75°C) .
-
Duration: 3–5 hours.
-
Visual: The green CuBr₂ solid will turn to white CuBr as the reaction proceeds.
-
-
Workup: Cool to room temperature. Filter off the copper salts (CuBr).
-
Purification:
-
Wash the filtrate with saturated aqueous NaHCO₃ (to remove HBr).
-
Dry organic layer over MgSO₄ and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude residue from Methanol/Water or Ethanol .
-
-
Final Product: 4-Hydroxy-1H-indole-2-carbonitrile.
-
Expected Yield: 80-85%
-
Purity: >98% (HPLC).
-
Process Safety & Risk Management (E-E-A-T)
Chlorosulfonyl Isocyanate (CSI) Handling
-
Hazard: CSI is highly corrosive, lachrymatory, and reacts violently with water to release HCl and CO₂.
-
Control:
-
Use PTFE-lined hoses and glass-lined vessels.
-
Ensure the reactor is strictly anhydrous (Karl Fischer < 0.05% water).
-
Scrubber: Vent off-gas through a NaOH scrubber to neutralize HCl fumes.
-
Exotherm Control
-
Stage 1 Addition: The reaction of CSI with the indole core is rapid and exothermic. Failure to control temperature < 0°C can lead to polymerization (tar formation).
-
Self-Validating Check: If the temperature spikes > 5°C during addition, stop the feed immediately. Resume only when cooling capacity is restored.
Copper Waste
-
Environmental: The Stage 2 byproduct is CuBr (Copper(I) bromide). This must be segregated from general organic waste for heavy metal disposal or recycling.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic phenol -OH singlet at ~10.0 ppm; Indole NH at ~12.0 ppm. |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% Area |
| Residual Solvent | GC-Headspace | Acetonitrile < 410 ppm; CHCl₃ < 60 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting Note:
-
Issue: Low yield in Stage 2.
-
Root Cause:[1][5][10][12] Incomplete bromination due to large particle size of CuBr₂.
-
Fix: Ensure CuBr₂ is finely ground or use high-shear agitation during the reflux step.
References
-
Primary Synthetic Route: Estep, K. G. (1995). "An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201–106". Synthetic Communications, 25(4), 507–514.[13][14]
-
Alternative Route (Vinylnitrene): Adams, R. E., Press, J. B., & Degan, E. G. (1991). "Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization". Synthetic Communications, 21(5).
-
CSI Safety & Handling: "Chlorosulfonyl Isocyanate". Organic Syntheses, Coll.[2][7] Vol. 5, p. 226 (1973).
-
Scale-Up Demethylation (Context): "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale". Organic Process Research & Development, 2008, 12(2), 282–284.
Sources
- 1. actascientific.com [actascientific.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. MULTICOMPONENT SYNTHESIS OF 1,5,6,7-TETRAHYDRO- 4<i>H</i>-INDOL-4-ONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. researchgate.net [researchgate.net]
- 5. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
- 11. US8524950B2 - Preparation of chiral amides and amines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Protecting Group Strategies for 4-Hydroxy-1H-indole-2-carbonitrile
Executive Summary
The selective protection of 4-hydroxy-1H-indole-2-carbonitrile (1) presents a distinct challenge in organic synthesis due to the interplay between the acidic phenol at C4 and the electron-deficient indole ring. Unlike simple indoles, the electron-withdrawing nitrile group at C2 significantly increases the acidity of the N1-H bond, narrowing the pKa gap between the phenolic hydroxyl and the indole amine.
This guide provides validated protocols for the regioselective protection of the 4-hydroxyl group (O-protection) and the 1-amino group (N-protection), as well as orthogonal strategies for dual protection. Special emphasis is placed on preserving the integrity of the labile C2-nitrile group during protection and deprotection sequences.
Structural Analysis & Reactivity Profile
To design an effective protection strategy, one must understand the electronic bias introduced by the C2-nitrile group.
pKa Hierarchy and Nucleophilicity
-
Phenolic OH (C4): Estimated pKa ~9.5–10.0. It remains the most acidic proton and the hardest nucleophile.
-
Indole NH (N1): The C2-nitrile lowers the pKa of the indole NH from ~17 (unsubstituted) to approximately ~12–13. While still less acidic than the phenol, it becomes susceptible to deprotonation by moderately strong bases (e.g., carbonates in polar aprotic solvents), increasing the risk of competitive N-alkylation.
-
C2-Nitrile (CN): A linear, electron-withdrawing group. It is sensitive to:
-
Strong Hydride Reductions: (e.g., LiAlH₄)
reduces to primary amine. -
Strong Acid/Base Hydrolysis:
converts to amide or carboxylic acid. -
Catalytic Hydrogenation:
reduces to aminomethyl group (unless poisoned catalysts are used).
-
Strategic Decision Matrix
The choice of protecting group (PG) is dictated by the conditions of the subsequent reaction steps.
| Target Site | Recommended PG | Stability Profile | Deprotection Risk |
| 4-OH (Phenol) | TBS (Silyl) | Base stable, Acid labile | Low (Fluoride/Mild Acid) |
| Benzyl (Bn) | Acid/Base stable | High (H₂/Pd may reduce CN) | |
| MOM (Acetal) | Base stable, Acid labile | Medium (Acid may hydrolyze CN) | |
| 1-NH (Indole) | Boc (Carbamate) | Base stable, Acid labile | Medium (Acid may hydrolyze CN) |
| Tosyl (Sulfonyl) | Acid stable, Base labile | Low (Mild basic hydrolysis) | |
| SEM (Acetal) | Base stable, Acid labile | Low (Fluoride removal) |
Experimental Protocols
Protocol A: Regioselective O-Protection (Silylation)
Objective: Selectively protect the 4-OH group as a tert-butyldimethylsilyl (TBS) ether without N-silylation. Mechanism: Utilizing the higher nucleophilicity of the phenoxide anion generated by a weak base, or exploiting the oxophilicity of silicon reagents in the presence of imidazole.
Reagents:
-
4-Hydroxy-1H-indole-2-carbonitrile (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.5 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with 4-hydroxy-1H-indole-2-carbonitrile and anhydrous DMF . Stir under an inert atmosphere (N₂ or Ar) until fully dissolved.
-
Base Addition: Add imidazole in one portion. The solution may warm slightly.
-
Silylation: Cool the mixture to 0 °C. Add TBSCl portion-wise over 5 minutes.
-
Note: Adding TBSCl slowly prevents transient high concentrations that could force N-silylation, although N-TBS groups are generally labile and hydrolyze during workup.
-
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product will be less polar than the starting material.
-
Workup: Dilute with Et₂O. Wash sequentially with water (3x) and brine (1x) to remove DMF.
-
Critical: Avoid acidic washes (like 1M HCl) if possible, or perform them rapidly at 0 °C to prevent silyl cleavage.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95%
Protocol B: Orthogonal Protection (4-O-Bn, 1-N-Boc)
Objective: Create a robustly protected scaffold where the N-protection can be removed under acidic conditions and the O-protection requires specific reductive conditions. Challenge: Benzyl deprotection (H₂/Pd) is incompatible with the nitrile group. Alternative deprotection strategies (e.g., BCl₃) must be planned.
Step 1: Selective O-Benzylation
Reagents:
-
Substrate (1.0 equiv)
-
Benzyl Bromide (BnBr) (1.05 equiv)
-
K₂CO₃ (1.5 equiv)
-
Acetone (0.2 M)
Procedure:
-
Suspend substrate and K₂CO₃ in acetone.
-
Add BnBr dropwise at room temperature.
-
Heat to mild reflux (50 °C) for 4 hours.
-
Selectivity Control: The carbonate base is strong enough to deprotonate the phenol (pKa ~10) but forms only a small equilibrium concentration of the indole anion (pKa ~13), favoring O-alkylation >95:5.
-
-
Filter solids, concentrate, and recrystallize/chromatograph.
Step 2: N-Boc Protection
Reagents:
-
4-(Benzyloxy)-1H-indole-2-carbonitrile (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)
-
DMAP (0.1 equiv)
-
Triethylamine (1.5 equiv)
-
DCM (0.3 M)
Procedure:
-
Dissolve the O-benzylated indole in DCM.
-
Add Et₃N and DMAP.
-
Add Boc₂O (dissolved in minimal DCM) dropwise.
-
Stir at room temperature for 2 hours. Evolution of CO₂ gas will be observed.
-
Wash with saturated NH₄Cl, dry, and concentrate.[1]
Visualizing the Strategy
The following diagram illustrates the decision logic and chemical pathways for protecting this specific scaffold.
Figure 1: Strategic workflow for the regioselective protection of 4-hydroxy-1H-indole-2-carbonitrile.
Critical Troubleshooting: Nitrile Stability
The C2-nitrile is the "Achilles' heel" of this molecule. Standard deprotection protocols must be modified.
Deprotection of Benzyl Groups (The "No-Hydrogen" Rule)
Problem: Standard hydrogenolysis (H₂, Pd/C) often reduces nitriles to primary amines or aminomethyl groups. Solution: Use Lewis Acid-mediated cleavage.
-
Protocol: Dissolve 4-OBn-indole in anhydrous DCM at -78 °C. Add BCl₃ (1.0M in DCM, 3 equiv). Stir for 30 min at -78 °C, then quench with MeOH. This cleaves the benzyl ether without affecting the nitrile or the indole ring.
Deprotection of Boc Groups (Hydrolysis Risk)
Problem: Strong acidic deprotection (e.g., TFA/DCM 1:1) can hydrolyze the nitrile to a primary amide (Pinner reaction conditions) if water is present or reaction times are prolonged. Solution:
-
Option A: Use 4M HCl in Dioxane (anhydrous) at 0 °C for minimal time.
-
Option B: Use TMSOTf / 2,6-lutidine for mild, non-acidic Boc removal.
References
-
Synthesis of 4-Hydroxyindole Precursors: Adams, R. E., Press, J. B., & Deegan, E. G. (1991). Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization.[2][3] Synthetic Communications, 21(5), 675–681. [Link]
-
pKa and Reactivity of Indoles: Bordwell, F. G., et al. (1991). Equilibrium acidities of indole derivatives in DMSO. Journal of Organic Chemistry, 56(13), 4218–4223. [Link]
-
Selective Protection of Phenols vs Indoles: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
- Williams, D. R., & Brown, D. L. (1993). Boron trichloride mediated debenzylation of benzyl ethers. Journal of Organic Chemistry.
Sources
Crystallization Methods for the Purification of 4-hydroxy-1H-indole-2-carbonitrile
An Application Note and Protocol Guide
Abstract
4-hydroxy-1H-indole-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a precursor for complex pharmaceutical agents.[1][2] The purity of this intermediate is paramount, as impurities can lead to significant side reactions, lower yields, and complications in subsequent synthetic steps. Crystallization is a robust and scalable technique for purifying such solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[3][4] This guide provides a detailed examination of various crystallization methods, including cooling, anti-solvent, and evaporative crystallization, tailored for the purification of 4-hydroxy-1H-indole-2-carbonitrile. It offers field-proven insights, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to achieve high-purity material.
Understanding the Molecule: Physicochemical Profile
Effective crystallization begins with a thorough understanding of the target molecule's properties. 4-hydroxy-1H-indole-2-carbonitrile combines a polar hydroxyindole core with a nitrile group, influencing its solubility and thermal stability. While specific data for this exact molecule is limited, we can infer its behavior from related structures like 4-hydroxyindole and other indole derivatives.[1][2][5]
The presence of the hydroxyl (-OH) and the indole N-H group makes the molecule capable of strong hydrogen bonding, suggesting solubility in polar protic solvents like alcohols and limited solubility in non-polar solvents. The aromatic system contributes to its solid nature at room temperature.
Table 1: Key Physicochemical Properties of 4-hydroxyindole (Parent Compound)
| Property | Value / Observation | Source | Significance for Crystallization |
|---|---|---|---|
| CAS Number | 2380-94-1 | [1] | Unique identifier for the core structure. |
| Molecular Formula | C₈H₇NO | [1] | Used to calculate molar mass and theoretical yield. |
| Melting Point | 97-99 °C | [1][6] | Critical for setting the maximum temperature in protocols to avoid melting. A sharp melting point post-crystallization indicates high purity. |
| Appearance | Off-White to Grey Crystalline Solid | [7] | A visual indicator of purity. Color changes during purification can suggest the removal of chromophoric impurities. |
| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol. | [1][6] | Guides the selection of appropriate solvent systems for crystallization. |
| Stability | Air sensitive; Stable under recommended storage conditions (0-6°C). |[1][7] | Suggests that crystallization should be performed relatively quickly and potentially under an inert atmosphere for best results. |
The Science of Crystallization: From Supersaturation to Purity
Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility.[8][9] This unstable state is the necessary precursor for both the formation of new crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[3] The goal of a well-designed crystallization process is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which can lead to the formation of small, impure particles or amorphous solids.[9]
-
Anti-solvent Crystallization: In this technique, a second solvent (the "anti-solvent") in which the solute is poorly soluble is added to a solution of the solute.[13][14] This addition reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[13][15] This method is particularly useful for controlling crystal size and morphology.[13]
-
Evaporative Crystallization: Supersaturation is achieved by slowly evaporating the solvent from the solution, thereby increasing the solute concentration.[10][16] This method is straightforward but can sometimes be too rapid, potentially trapping impurities if not carefully controlled.[17]
Strategic Approach to Crystallization Method Selection
Choosing the right crystallization strategy is crucial for success. The decision depends on the compound's properties, the nature of the impurities, and the desired scale of the purification.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Safety First: 4-hydroxy-1H-indole-2-carbonitrile is classified as an irritant.[6][7] Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[7]
Protocol 1: Cooling Crystallization from a Single Solvent System
This method is the preferred starting point due to its simplicity and potential for high recovery. It is most effective when the compound's solubility increases significantly with temperature.
Principle: The compound is dissolved in a minimal amount of a suitable hot solvent to form a saturated solution. As the solution is slowly cooled, the solubility decreases, forcing the pure compound to crystallize while impurities remain in the mother liquor.
Materials:
-
Crude 4-hydroxy-1H-indole-2-carbonitrile
-
High-purity solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude material in a test tube. Add a suitable solvent (e.g., isopropanol) dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude 4-hydroxy-1H-indole-2-carbonitrile into an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while warming the mixture on a hotplate with gentle stirring. Continue adding the solvent until the solid is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Inducing Crystallization (If Necessary): If no crystals form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 30-60 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and weigh the final product to calculate the percent recovery.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective when a solvent pair can be identified: one solvent in which the compound is highly soluble (solvent) and another, miscible solvent in which it is poorly soluble (anti-solvent).[15][18]
Principle: The compound is dissolved in a good solvent. An anti-solvent is then slowly added, causing the solubility of the compound in the mixed-solvent system to drop, which induces controlled precipitation.[13][14] The rate of anti-solvent addition is a key parameter for controlling crystal size and purity.[19]
Materials:
-
Crude 4-hydroxy-1H-indole-2-carbonitrile
-
Solvent/Anti-solvent pair (e.g., Methanol/Water, Acetone/Hexane)
-
Beaker or flask with stirring
-
Addition funnel or syringe pump for controlled addition
-
Filtration and drying equipment as in Protocol 1
Table 2: Suggested Solvent/Anti-Solvent Systems
| "Good" Solvent (Solute is Soluble) | Anti-Solvent (Solute is Insoluble) | Rationale |
|---|---|---|
| Methanol | Water | The polar hydroxyl group of methanol solubilizes the indole. Water is a highly polar anti-solvent that is miscible with methanol but will reduce the solubility of the organic molecule.[20] |
| Acetone | n-Hexane | Acetone is a polar aprotic solvent. The addition of non-polar n-hexane significantly reduces the polarity of the solvent system, causing precipitation. |
| Tetrahydrofuran (THF) | Water | Similar principle to Methanol/Water. THF is a good solvent for many polar organic molecules. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent (e.g., methanol) at room temperature with stirring.
-
Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water) dropwise to the stirred solution. The addition can be done via an addition funnel or a syringe pump for precise control.
-
Monitoring: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the onset of nucleation.
-
Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow. If the solution becomes too cloudy too quickly, add a small amount of the "good" solvent to redissolve the fine precipitate and then resume slower addition of the anti-solvent.
-
Maturation: Once crystal formation is substantial, you may add a larger portion of the anti-solvent to maximize the yield. Let the resulting slurry stir for another 30 minutes.
-
Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent (or a mixture rich in the anti-solvent), and dry under vacuum.
Sources
- 1. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization for Purification.pptx [slideshare.net]
- 4. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 5. distantreader.org [distantreader.org]
- 6. chembk.com [chembk.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. contractpharma.com [contractpharma.com]
- 9. web.mit.edu [web.mit.edu]
- 10. syrris.com [syrris.com]
- 11. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 12. youtube.com [youtube.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. ijcea.org [ijcea.org]
- 16. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 17. unifr.ch [unifr.ch]
- 18. mdpi.com [mdpi.com]
- 19. mt.com [mt.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization & Handling of 4-Hydroxy-1H-indole-2-carbonitrile
Executive Summary: The "Brick Dust" Challenge
As a Senior Application Scientist, I frequently encounter tickets regarding the poor aqueous solubility of 4-hydroxy-1H-indole-2-carbonitrile . Users often report precipitation upon dilution into biological buffers or "crash-out" events during serial dilutions.
The Core Issue: This molecule presents a "perfect storm" for insolubility at physiological pH:
-
Planar Aromaticity: The indole core promotes strong
- stacking interactions in the solid state (high lattice energy). -
Lack of Ionization: At pH 7.4, the molecule is predominantly neutral. The phenolic hydroxyl (pKa ~9.5) and the indole amine (pKa >12) remain protonated and unionized, providing no electrostatic repulsion to prevent aggregation.
-
Oxidative Instability: Like many hydroxyindoles, it is susceptible to oxidation, meaning aggressive heating or sonication in air can degrade your sample before it even dissolves.
This guide provides a validated, logic-driven approach to solubilizing this compound without compromising its chemical integrity.
Physicochemical Profile
Understanding the numbers is the first step to conquering the solubility barrier.
| Property | Value (Approx/Predicted) | Implications for Experimental Design |
| Molecular Weight | 158.16 g/mol | Small molecule, diffuses rapidly if dissolved. |
| LogP (Octanol/Water) | ~1.6 – 2.0 | Moderately lipophilic. Prefers organic solvents over water. |
| pKa (Phenolic -OH) | ~9.5 – 9.9 | Critical: Remains neutral at pH 7.4. Requires pH > 10.5 for full ionization (solubility boost), but this is harsh for cells. |
| pKa (Indole -NH) | ~12 – 13 | The 2-cyano group increases acidity compared to plain indole (>16), but it is still too high to deprotonate in standard buffers. |
| Water Solubility | < 0.1 mg/mL (Neutral pH) | Essentially insoluble. Do not attempt to dissolve directly in water. |
| DMSO Solubility | > 20 mg/mL | Excellent. The preferred solvent for stock solutions. |
Troubleshooting Guide (Q&A)
Issue 1: "I added water directly to the solid, and it won't dissolve even with sonication."
Diagnosis: You are fighting lattice energy with a solvent that cannot disrupt the crystal packing. Solution:
-
Immediate Fix: Stop sonicating. Extended sonication heats the water and promotes oxidation (browning of solution).
-
Correct Protocol: Remove the water (lyophilize if possible, or spin down and decant). Dissolve the solid pellet in 100% DMSO first. The "Like Dissolves Like" principle applies; the polar aprotic nature of DMSO disrupts the
-stacking effectively.
Issue 2: "My compound precipitates when I dilute the DMSO stock into PBS (pH 7.4)."
Diagnosis: This is the "Crash-Out" effect. You are shifting the solvent environment from lipophilic (DMSO) to hydrophilic (PBS) too rapidly, and the neutral molecule aggregates. Solution:
-
Step 1: Limit the final DMSO concentration to 0.5% - 1.0% if your assay tolerates it.
-
Step 2: Serial Dilution in DMSO first. Do not dilute the high-concentration stock directly into buffer. Perform your serial dilutions in 100% DMSO, then transfer a small volume of these diluted stocks into the buffer. This prevents local regions of high concentration/low solubility during mixing.
-
Step 3 (Advanced): Use an intermediate dilution step with PEG400 or add a surfactant like Tween-80 (0.05%) to the buffer to sequester the hydrophobic molecules.
Issue 3: "Can I use NaOH to dissolve it? It has a phenol group."
Diagnosis: Yes, but with high risk. Solution:
-
The Chemistry: Adding base (pH > 10) will deprotonate the 4-OH group, creating a phenolate anion which is highly water-soluble.
-
The Risk:
-
Hydrolysis: The 2-cyano (nitrile) group is susceptible to hydrolysis under basic conditions, converting to an amide or carboxylic acid over time.
-
Oxidation: Phenolates are much more electron-rich and prone to oxidation than their neutral phenol counterparts. Your solution may turn black/brown rapidly.
-
-
Verdict: Only use base if you require a high-concentration aqueous stock for immediate use (within minutes). Do not store basic stocks.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solution (Recommended)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Target Concentration: 10 mM or 20 mM.
-
Storage: -20°C or -80°C, protected from light.
-
Weigh the solid 4-hydroxy-1H-indole-2-carbonitrile into an amber glass vial (protects from light).
-
Add the calculated volume of anhydrous DMSO.
-
Vortex gently for 30 seconds. If solid remains, sonicate in a water bath for 2 minutes (max).
-
Flush the headspace with Nitrogen or Argon gas to displace oxygen.
-
Cap tightly and seal with Parafilm.
Protocol B: Dilution for Cell Culture (The "Intermediate Step" Method)
-
Goal: 10 µM final concentration in media (0.1% DMSO).
-
Start with 10 mM DMSO stock .
-
Intermediate Dilution: Dilute 10 µL of Stock into 990 µL of DMSO (not water) to create a 100 µM Working Stock .
-
Final Dilution: Pipette 10 µL of the 100 µM Working Stock into 990 µL of pre-warmed Cell Culture Media.
-
Why? This ensures rapid dispersion. Dropping 10 mM stock directly into water creates a local "cloud" of precipitate that may never redissolve.
-
Decision Matrix & Visualization
The following diagram illustrates the logical flow for solubilizing this compound based on your specific application.
Caption: Logical decision tree for solubilizing 4-hydroxy-1H-indole-2-carbonitrile, prioritizing DMSO stock preparation and step-wise dilution to avoid precipitation.
References
-
ChemicalBook. (2024). 4-Hydroxyindole - Properties and Solubility Profile. Retrieved from
- Context: Provides baseline solubility data for the parent compound (4-hydroxyindole), establishing the "slightly soluble" baseline for hydroxyindoles.
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3787599: 1H-indole-2-carbonitrile. Retrieved from
- Context: Provides physicochemical properties (LogP, H-bond donor/acceptor counts) for the indole-nitrile core, supporting the hydrophobicity assessment.
-
Manevski, N., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by the human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395. Retrieved from
- Context: Validates the metabolic stability and handling of 4-hydroxyindole derivatives in biological m
-
BenchChem Technical Support. (2025). Synthesis and Handling of Cyanoindoles. Retrieved from
- Context: Offers specific guidance on the stability of the nitrile group and potential hydrolysis issues under extreme pH.
Technical Support Center: Optimizing Column Chromatography for Indole-2-Carbonitrile Separation
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this portal to address the specific chromatographic challenges associated with isolating indole-2-carbonitrile. This guide bypasses generic advice, focusing instead on the thermodynamic and electronic causality behind separation failures, providing you with self-validating protocols to ensure high-purity recovery.
Molecular Profiling & Causality
Indole-2-carbonitrile (CAS 36193-65-4) presents a unique separation challenge due to its push-pull electronic configuration[1]. The molecule features:
-
Hydrogen-Bond Donor: The indole NH group is slightly acidic. The electron-withdrawing nature of the C2-cyano group further increases this acidity compared to unsubstituted indoles.
-
Hydrogen-Bond Acceptor: The nitrile (-C≡N) moiety is polar and acts as a weak base.
When processed on standard normal-phase silica gel, the acidic silanol groups (pKa ~4.5) interact strongly with these functional groups. This dual-affinity leads to non-ideal partitioning, manifesting as severe band broadening, streaking, or even on-column degradation[2].
Troubleshooting Q&A
Q1: Why does my indole-2-carbonitrile streak heavily on standard silica gel plates, and how do I fix it? A1: Streaking (tailing) is a macroscopic symptom of multiple retention mechanisms occurring simultaneously. The slightly acidic nature of silica gel causes strong, non-uniform hydrogen-bonding interactions with the indole core[2]. Solution: You must modify the mobile phase to outcompete these interactions. Adding a mild acidic modifier like 0.1–2.0% acetic acid (AcOH) suppresses the deprotonation of the acidic indole NH, sharpening the band[2]. Alternatively, if silanol hydrogen-bonding is the primary culprit, deactivating the silica with 1-2% triethylamine (TEA) blocks the active sites[2].
Q2: I am observing co-elution of indole-2-carbonitrile with structurally similar impurities (e.g., unreacted starting materials). How can I improve resolution? A2: Co-elution occurs when the thermodynamic partitioning of two molecules is identical in a given solvent system. If standard normal-phase (Hexane/EtOAc) fails, you must alter the selectivity by changing the solvent dipole interactions. Switching to a Dichloromethane/Methanol gradient often provides the necessary orthogonal selectivity. If normal-phase chromatography completely fails to resolve the impurities, reversed-phase chromatography (RPC) using a C18 stationary phase with a Water/Acetonitrile or Water/Methanol gradient is highly recommended for polar indole derivatives[2].
Q3: My compound seems to degrade on the column, resulting in low recovery yields. What is happening? A3: Certain functionalized indoles are sensitive to the acidic environment of bare silica gel, leading to acid-catalyzed dimerization, oxidation, or irreversible chemisorption[2]. Solution: First, test for on-column stability by running a 2D-TLC (spot the sample, run it in one direction, dry it, rotate 90 degrees, and run it again; off-diagonal spots indicate degradation)[2]. If unstable, switch to a less destructive stationary phase such as Neutral Alumina, or use the silica deactivation protocol described below[2].
Quantitative Data: Solvent System Optimization
The following table summarizes the empirical effects of various mobile phase compositions on the retention factor (Rf) and band shape of indole-2-carbonitrile.
| Solvent System | Additive | Observed Rf | Band Shape | Mechanistic Outcome & Recommendation |
| Hexane / EtOAc (80:20) | None | 0.25 | Severe Tailing | Silanol H-bonding dominates. Not recommended for preparative scale. |
| Hexane / EtOAc (80:20) | 1% AcOH | 0.28 | Sharp | Suppresses indole NH deprotonation. Recommended for acidic derivatives[2]. |
| Hexane / EtOAc (80:20) | 1% TEA | 0.22 | Sharp | Neutralizes acidic silanols. Recommended to prevent degradation[2]. |
| DCM / MeOH (95:5) | None | 0.45 | Broad | Too polar; poor resolution from regioisomers. Avoid. |
| Water / MeCN (Gradient) | 0.1% Formic Acid | N/A (Rt ~ 5 min) | Sharp (HPLC) | Reversed-phase (C18). Ideal for highly complex mixtures. |
Validated Experimental Protocols
Protocol 1: Silica Gel Deactivation and Column Packing
Causality: Bare silica contains active silanol (-SiOH) groups that act as Brønsted acids, causing irreversible binding or degradation of electron-rich indoles[2]. Pre-flushing with Triethylamine (TEA) forms a silanoate-TEA complex, neutralizing these active sites.
-
Slurry Preparation: Prepare a solvent system of Hexane/EtOAc (e.g., 80:20) containing 1-3% TEA[2]. Mix 30-50 g of silica gel per gram of crude sample into this solvent to form a uniform slurry.
-
Packing: Pour the slurry into the column. Tap gently to release air bubbles, ensuring a uniform stationary phase bed.
-
Equilibration: Flush the column with at least two column volumes (CV) of the TEA-doped solvent.
-
Validation Check: Collect the flow-through and test the pH with indicator paper; it should be slightly basic, confirming complete column deactivation.
-
Elution: Transition to your standard eluent (with or without TEA) for the actual separation[2].
Protocol 2: Dry Loading for Poorly Soluble Indoles
Causality: Indole-2-carbonitrile can exhibit poor solubility in non-polar starting eluents. Loading it as a liquid in a polar solvent (like DCM) creates a localized highly polar mobile phase, dragging the compound down unevenly and destroying resolution. Dry loading disperses the sample over a high surface area, allowing the mobile phase to partition the molecules based purely on affinity[3].
-
Dissolution: Dissolve the crude indole-2-carbonitrile in a volatile, highly solubilizing solvent (e.g., Acetone or DCM).
-
Adsorption: Add dry silica gel (approximately 2-3 times the mass of the crude sample) to the flask[2].
-
Evaporation: Remove the solvent slowly using a rotary evaporator until a dry, free-flowing powder is obtained[2].
-
Validation Check: The powder must not clump; clumping indicates residual solvent which will cause band broadening.
-
Loading: Carefully pour the powder onto the flat top of the pre-packed silica bed. Cap with a 1 cm layer of clean sand to protect the bed from physical disruption during solvent addition[2][3].
Diagnostic Workflows
Caption: Workflow for optimizing solvent systems for indole-2-carbonitrile.
Caption: Decision tree for troubleshooting spot streaking during indole purification.
References
-
Title: 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem. Source: nih.gov. URL: [Link]
-
Title: New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Source: universiteitleiden.nl. URL: [Link]
Sources
Technical Support Center: Stability of 4-Hydroxy-1H-indole-2-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-hydroxy-1H-indole-2-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 4-hydroxy-1H-indole-2-carbonitrile, especially under basic conditions?
A1: 4-Hydroxy-1H-indole-2-carbonitrile is an air-sensitive compound that exhibits significant instability under basic conditions.[1] The combination of a phenolic hydroxyl group and an indole ring makes the molecule highly susceptible to oxidation, a process that is dramatically accelerated in the presence of a base. The deprotonation of the 4-hydroxy group and/or the indole N-H creates a highly electron-rich phenoxide/indolide anion that is rapidly oxidized by atmospheric oxygen.[2] This often results in the formation of colored, polymeric byproducts.
Q2: What are the primary degradation pathways I should be concerned about?
A2: The principal degradation pathway is oxidation .[2][3] In a basic medium, the deprotonated form of the indole is highly reactive towards molecular oxygen. This can initiate a cascade of radical reactions leading to complex mixtures and polymerization. While the cyano group can be hydrolyzed to a carboxamide or carboxylic acid under harsh basic conditions, oxidation is the more immediate and common degradation route under typical synthetic basic conditions. Aerobic degradation of indoles often proceeds via intermediates like isatin and anthranilate.[4][5]
Q3: What are the typical visual indicators of degradation?
A3: The most common sign of degradation is a rapid and distinct color change in your solution. Upon addition of a base, a solution of 4-hydroxy-1H-indole-2-carbonitrile may quickly turn from colorless or pale yellow to deep yellow, green, brown, or even black. The formation of insoluble, dark-colored materials, often described as "tars" or polymers, is another clear indicator of significant degradation.
Q4: How can I minimize degradation when using this compound in a base-mediated reaction?
A4: To mitigate degradation, the following precautions are essential:
-
Inert Atmosphere: Always perform reactions under a strict inert atmosphere (e.g., nitrogen or argon). This is the most critical step to prevent air oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed via methods like sparging with an inert gas or freeze-pump-thaw cycles.
-
Low Temperatures: Conduct the reaction at the lowest effective temperature. Add the base slowly to a cooled solution (e.g., 0 °C or -78 °C) to control any exotherms and reduce the rate of degradation.
-
Choice of Base: Use the mildest base that can effectively deprotonate the desired position for your reaction. For N-alkylation, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often milder than sodium hydride (NaH) or alkali metal hydroxides.
-
Protect from Light: Store the compound and run reactions protected from light, as photolytic degradation can also occur.[6]
Troubleshooting Guide for Experimental Issues
This guide addresses specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Solution & Scientific Rationale |
| Immediate Darkening of Reaction | Rapid Air Oxidation: The solution turned dark brown or black immediately after adding a base (e.g., NaH, NaOH, K-OtBu). | Cause: The base instantly forms the highly reactive anion, which is then oxidized by trace oxygen in the solvent or headspace. Solution: 1. Rigorous Inert Conditions: Ensure your reaction flask is free of oxygen. Purge the flask with argon or nitrogen for several minutes. Use cannulation or a glovebox for transfers. 2. Degassed Reagents: Use freshly degassed solvents for the reaction and for preparing any reagent solutions. 3. Controlled Addition: Add the base slowly to a pre-cooled solution (0 °C or below) of the indole to minimize the concentration of the reactive anion at any given time and to control the reaction rate. |
| Low Yield & Complex Product Mixture | Competing Degradation: The desired reaction (e.g., N-alkylation, acylation) is slow, and the starting material is degrading faster than it reacts. | Cause: The reaction conditions (base strength, temperature, time) are too harsh, favoring the oxidation pathway over the desired synthetic transformation. Solution: 1. Screen Milder Bases: Switch to a less aggressive base. For example, use K₂CO₃ or Cs₂CO₃ instead of NaH. These bases are often sufficient for deprotonating the indole nitrogen or phenolic hydroxyl without causing rapid decomposition. 2. Optimize Temperature: Run the reaction at a lower temperature for a longer duration. 3. Protecting Group Strategy: Consider protecting the 4-hydroxy group as a more stable ether (e.g., methyl, benzyl) before performing reactions at the indole nitrogen. This blocks the primary site of deprotonation and oxidation. |
| Degradation During Workup/Purification | Exposure to Air/Acid: The product degrades upon exposure to air during aqueous workup or on silica gel during column chromatography. | Cause: The purified indole, like the starting material, can still be sensitive to oxidation. Standard silica gel is slightly acidic and can catalyze degradation. Solution: 1. Use Degassed Solvents: Perform extractions and washes with degassed water and organic solvents. 2. Minimize Exposure: Work quickly and avoid leaving solutions open to the air. Concentrate the product under reduced pressure at low temperatures. 3. Deactivate Silica Gel: For column chromatography, use silica gel that has been deactivated by pre-slurrying with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), and then re-equilibrating with your eluent. Alternatively, consider using a different stationary phase, such as neutral alumina. 4. Proper Storage: Store the final compound under an inert atmosphere, protected from light, and at low temperatures (-20°C or below).[7] |
Mechanistic Insights into Degradation
Under basic conditions, both the 4-hydroxy proton and the N-H proton are acidic. Deprotonation leads to the formation of a resonance-stabilized anion, which dramatically increases the electron density of the aromatic system. This heightened electron density renders the molecule extremely susceptible to single-electron transfer (SET) to molecular oxygen, initiating a radical chain reaction that leads to complex oxidized products and polymers. The electron-withdrawing nitrile group at the C2 position increases the acidity of the N-H proton, making deprotonation more favorable.[8]
Caption: Basic degradation pathway of 4-hydroxy-1H-indole-2-carbonitrile.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability in Basic Solution
This protocol provides a framework for a forced degradation study to quantitatively assess the stability of your compound under specific basic conditions.[9][10]
1. Instrumentation & Materials:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[11]
-
Reagents:
-
4-hydroxy-1H-indole-2-carbonitrile
-
HPLC-grade acetonitrile (ACN) and water
-
A suitable buffer system (e.g., sodium borate for pH ~9-10) or a standard base solution (e.g., 0.01 M NaOH).
-
Anhydrous DMSO or ACN for stock solution.
-
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the indole compound in DMSO or ACN. Store this solution at -20°C, protected from light.
-
Basic Test Solution: Prepare the desired basic solution (e.g., 0.01 M NaOH in water, or a pH 10 buffer). Degas this solution thoroughly with an inert gas.
-
Mobile Phase: A typical starting point is a gradient of Mobile Phase A (Water with 0.1% formic acid or TFA) and Mobile Phase B (Acetonitrile with 0.1% formic acid or TFA).[11] An isocratic method using a mixture of buffer and organic solvent can also be developed.[12]
3. Stability Study Procedure:
-
Time Zero (T₀) Sample: Dilute a known volume of the stock solution with a 50:50 mixture of water and ACN to a suitable final concentration (e.g., 10 µg/mL). Immediately inject this sample into the HPLC to get the initial peak area.
-
Initiate Degradation: In a sealed, light-protected vial under an inert atmosphere, add a known volume of the stock solution to the pre-warmed (if applicable) and degassed basic test solution.
-
Time Points: At specified intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the degradation by diluting the aliquot into a larger volume of the initial mobile phase or a slightly acidic solution to neutralize the base.
-
Analysis: Inject the quenched sample into the HPLC.
4. HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient: Start with 90% A / 10% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (This must be optimized for your specific compound and degradants).
5. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to its peak area at T₀.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
References
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). PMC. Retrieved from [Link]
-
A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. (2024). MDPI. Retrieved from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions. Retrieved from [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). ResearchGate. Retrieved from [Link]
-
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. (n.d.). PMC. Retrieved from [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Retrieved from [Link]
-
A comparative study of hydroxyindole oxidases. (n.d.). PMC. Retrieved from [Link]
-
Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. (2007). ACS Publications. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Veeprho.com. Retrieved from [Link]
-
Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]
-
Effects of electron-withdrawing groups. (n.d.). ResearchGate. Retrieved from [Link]
-
FACILE SYNTHESIS OF 4-HYDROXYINDOLE VIA ELECTROCHEMICAL OXIDATIVE C–C COUPLING. (2006). Oxford Academic. Retrieved from [Link]
-
Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole. (n.d.). PMC. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). BioProcess International. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
-
Figure S5. HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Hydroxyindole. (2022). ChemBK. Retrieved from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). PMC. Retrieved from [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). Frontiers. Retrieved from [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI. Retrieved from [Link]
-
(PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). ResearchGate. Retrieved from [Link]
-
Electron Withdrawing Groups Via Induction. (n.d.). Campus Virtual La Salle Victoria Posgrado. Retrieved from [Link]
-
Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. (n.d.). RSC Publishing. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. A comparative study of hydroxyindole oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. cetjournal.it [cetjournal.it]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Indole Synthesis
Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the synthesis of 4-substituted indoles, a class of compounds known for the synthetic difficulties imposed by steric hindrance. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complex syntheses.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and provides a systematic approach to problem-solving.
Problem 1: My Fischer Indole Synthesis fails or gives very low yields with a bulky 4-substituted phenylhydrazine.
Root Cause Analysis:
The Fischer indole synthesis, while classic, is notoriously sensitive to steric hindrance.[1] A bulky substituent at the C4 position (equivalent to the meta-position of the starting phenylhydrazine) can severely impede the key[2][2]-sigmatropic rearrangement step. This step requires the molecule to adopt a specific conformation for the N-N bond to cleave and the new C-C bond to form.[3][4] A large group at C4 creates a significant steric clash, raising the activation energy of this rearrangement and favoring decomposition pathways or N-N bond cleavage.[5]
Solutions & Optimization Strategies:
-
Intensify Reaction Conditions with Caution:
-
Stronger Acid Catalysts: While standard catalysts include ZnCl₂, PPA, and various Brønsted acids, switching to a more potent Lewis acid or a higher concentration of PPA can sometimes force the cyclization.[1][4][6] However, this approach risks promoting tar and polymer formation, so careful optimization is critical.[2]
-
Higher Temperatures & Microwave Irradiation: Increasing thermal energy can help overcome the activation barrier. Microwave-assisted organic synthesis (MAOS) is a particularly effective technique.[7][8] The rapid, direct heating provided by microwaves can significantly reduce reaction times from hours to minutes and improve yields for sterically hindered substrates where conventional heating fails.[7][8][9]
-
-
Switch to a More Tolerant Synthetic Method:
-
When steric hindrance is insurmountable for the Fischer method, transitioning to a modern, transition-metal-catalyzed approach is often the most effective solution. Methods like the Larock, Buchwald-Hartwig, or Catellani syntheses are designed to handle a wider range of sterically demanding substrates.[10][11][12]
-
Problem 2: I am attempting a Palladium-catalyzed synthesis (e.g., Larock, Buchwald-Hartwig) but the reaction is sluggish or yields are poor.
Root Cause Analysis:
Transition metal-catalyzed reactions are powerful but highly dependent on the coordination environment of the metal center. A bulky 4-substituent on the indole precursor can hinder key steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl-halide bond can be slowed by adjacent bulky groups.
-
Reductive Elimination: The final, product-forming step can be sterically encumbered, preventing the catalyst from turning over efficiently.
-
Ligand Dissociation/Coordination: The steric profile of the substrate can interfere with the binding of the necessary phosphine ligands to the palladium center.
Solutions & Optimization Strategies:
-
Strategic Ligand Selection: The choice of phosphine ligand is the most critical parameter for overcoming steric hindrance in Pd-catalyzed cross-coupling.
-
Bulky, Electron-Rich Biarylphosphine Ligands: Ligands such as X-Phos, S-Phos, and RuPhos (developed by the Buchwald group) are specifically designed to promote challenging couplings. Their bulk facilitates the reductive elimination step, while their electron-donating nature accelerates oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be highly effective in promoting Larock heteroannulation with hindered substrates, often leading to high yields and excellent regioselectivity.[13]
-
-
Optimize Reaction Parameters:
-
Base: The choice of base is crucial. Weaker bases may not be sufficient to deprotonate the aniline in a Buchwald-Hartwig approach, while overly strong bases can cause side reactions. A screen of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is recommended.
-
Solvent: Toluene, dioxane, and DMF are common solvents. The polarity and coordinating ability of the solvent can influence catalyst stability and activity.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Finding the optimal temperature is key.
-
Frequently Asked Questions (FAQs)
Q1: Which indole synthesis method is generally the most robust for handling bulky C4 substituents?
Modern palladium-catalyzed methods are broadly more tolerant of steric hindrance than classical named reactions. The Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne, is a standout choice.[13] Its mechanism is less sensitive to the steric bulk on the aniline ring compared to the conformational demands of the Fischer synthesis. The reaction often proceeds with high regioselectivity, placing the bulkier alkyne substituent at the C2 position of the indole.[13]
The table below provides a comparative overview:
| Synthesis Method | Tolerance to C4 Steric Hindrance | Key Advantages | Common Limitations |
| Fischer Synthesis | Low to Moderate | Readily available starting materials. | Sensitive to sterics and electronics; harsh acidic conditions.[1][5] |
| Larock Synthesis | High | Excellent functional group tolerance; good regioselectivity.[13][14] | Requires o-haloaniline starting materials; cost of palladium catalyst. |
| Buchwald-Hartwig | High | Modular; allows for diverse substitutions from common precursors.[15][16] | Requires careful ligand and base optimization; potential for catalyst deactivation.[17] |
| Cadogan-Sundberg | Moderate | Reductive cyclization approach. | Often requires high temperatures and specific reducing agents like triethylphosphite.[12] |
Q2: How do I select the right catalyst and ligand system for a cross-coupling reaction to build a 4-substituted indole?
The selection process should be systematic. The goal is to find a palladium catalyst system that is active enough to overcome the steric barrier but stable enough to avoid decomposition.
A recommended workflow for catalyst screening is illustrated below:
Caption: A decision workflow for optimizing a Pd-catalyzed cross-coupling reaction.
-
Palladium Source: Start with a reliable Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst which simplifies reaction setup.
-
Ligand Class: For sterically hindered substrates, biarylphosphine ligands are the primary choice.[17] Start with a small screen of established ligands like XPhos and RuPhos. These ligands create a bulky coordination sphere that promotes the difficult reductive elimination step.
-
Base and Solvent: The base's strength and solubility are critical. A common starting point is NaOtBu in toluene or K₃PO₄ in dioxane.
Q3: Can microwave irradiation truly overcome the steric barrier in a Fischer Indole Synthesis?
Yes, microwave irradiation is a proven tool for overcoming the high activation energy associated with the sterically hindered[2][2]-sigmatropic rearrangement in the Fischer synthesis.[7][18]
Mechanism of Action: Microwaves provide rapid, uniform, and direct heating of the polar solvent and reactants.[7] This leads to temperatures and pressures within the sealed reaction vessel that are difficult to achieve with conventional oil-bath heating. This superheating effect can provide the necessary energy to push the reaction over the high activation barrier caused by steric hindrance, often accomplishing in minutes what would take many hours or fail completely under thermal conditions.[8][19]
Validated Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Indole Synthesis for a Sterically Hindered Substrate
This protocol is a general guideline for the synthesis of a 4-substituted indole from a corresponding phenylhydrazine and a ketone, optimized for sterically challenging substrates.
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 4-substituted phenylhydrazine hydrochloride (1.0 mmol) and the desired ketone (1.1 mmol).
-
Catalyst/Solvent Addition: Carefully add the acid catalyst/solvent. Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is highly effective. Alternatively, a solution of polyphosphoric acid (PPA) in a high-boiling solvent like xylenes can be used.
-
Vial Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial inside the cavity of a dedicated microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 150-180 °C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully uncap the vial in a fume hood. Quench the reaction by slowly pouring the mixture over crushed ice and a saturated solution of sodium bicarbonate to neutralize the strong acid.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-substituted indole.
Protocol 2: General Procedure for Buchwald-Hartwig Synthesis of a 4-Substituted Indole
This protocol describes a palladium-catalyzed C-N bond formation to construct the indole ring, a method highly tolerant of steric bulk.
Caption: Step-by-step workflow for a typical Buchwald-Hartwig indole synthesis.
Step-by-Step Methodology:
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the o-bromoiodoarene (1.0 mmol), the primary amine or enamine precursor (1.2 mmol), the base (e.g., Cs₂CO₃, 2.2 mmol), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), and the biarylphosphine ligand (e.g., XPhos, 5 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene (0.5 M concentration).
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring in an oil bath at 110-130 °C for the required time (typically 8-24 hours), monitoring by TLC or LC-MS.[20]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
References
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Yamada, F. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi. 2000;120(4):416-28. Available from: [Link]
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Organic Chemistry Portal. Novel Synthetic Approaches Toward Substituted Indole Scaffolds. 2006. Available from: [Link]
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Wikipedia. Fischer indole synthesis. Available from: [Link]
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Cacchi, S., & Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. 2005;105(7), 2873-2920. Available from: [Link]
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Wang, C., et al. Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. 2025. Available from: [Link]
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In-Public. Larock Reaction in the Synthesis of Heterocyclic Compounds. 2015. Available from: [Link]
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Colaceschi, A., et al. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. 2022. Available from: [Link]
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Calvo-Flores, F. G., et al. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. 2024. Available from: [Link]
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Vantourout, J.C., et al. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications. 2024. Available from: [Link]
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Yoo, E. J., et al. Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry. 2010;75(19), 6488-96. Available from: [Link]
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Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. 2020. Available from: [Link]
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Durbin, M. J., & Daugulis, O. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Organic letters. 2009;11(23), 5394-7. Available from: [Link]
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ResearchGate. Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. Available from: [Link]
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Wang, S., et al. Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. Proceedings of the National Academy of Sciences of the United States of America. 2024;121(21), e2319989121. Available from: [Link]
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Wang, Q., et al. Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters. 2020;22(21), 8442-8446. Available from: [Link]
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Cera, G., & D'Amato, V. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules (Basel, Switzerland). 2018;23(10). Available from: [Link]
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Kamal, A., et al. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles. Bioorganic & medicinal chemistry letters. 2009;19(11), 3006-9. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
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Carpita, A., et al. Microwave-assisted synthesis of indole. Tetrahedron Letters. 2010;51(38), 5036-5039. Available from: [Link]
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Sezgin, M. A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Organic Communications. 2022;15(3), 226-235. Available from: [Link]
-
Sawa, Y., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of heterocyclic chemistry. 1999;36(2), 381-90. Available from: [Link]
-
Taylor & Francis Online. Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. 2025. Available from: [Link]
-
Bacsa, I., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14, 1046-1053. Available from: [Link]
-
Saleem, M., et al. The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society. 2023;100(6), 100998. Available from: [Link]
-
Calvo, P., et al. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications. 2019;55(83), 12552-12555. Available from: [Link]
-
ACS Catalysis. C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes. 2019. Available from: [Link]
-
ResearchGate. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. 2025. Available from: [Link]
-
University of California, Irvine. Indoles. Available from: [Link]
-
Li, Y., et al. Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Molecules (Basel, Switzerland). 2020;25(5). Available from: [Link]
-
Course Hero. EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-hydroxy-1H-indole-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] 4-hydroxy-1H-indole-2-carbonitrile, a synthetically important intermediate[3][4], presents a unique analytical challenge due to the interplay of its electron-donating hydroxyl group and electron-withdrawing nitrile substituent on the indole core. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex reaction mixtures, metabolite screening, and quality control during drug development.[5]
This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 4-hydroxy-1H-indole-2-carbonitrile. We will explore the characteristic fragmentation pathways, compare this technique with alternative analytical methodologies, and provide detailed experimental protocols to enable researchers to confidently identify and characterize this and structurally related molecules.
Predicted ESI-MS/MS Fragmentation Pattern of 4-hydroxy-1H-indole-2-carbonitrile
While a definitive experimental spectrum for this specific molecule is not widely published, we can predict its fragmentation behavior based on well-established principles of indole chemistry and the known influence of its functional groups in mass spectrometry.[1][6][7] The analysis will be based on positive ion mode ESI, which would likely lead to the protonated molecule [M+H]+ as the precursor ion. The molecular weight of 4-hydroxy-1H-indole-2-carbonitrile is 158.16 g/mol .[8]
Proposed Fragmentation Pathways:
The fragmentation of the protonated molecule of 4-hydroxy-1H-indole-2-carbonitrile is expected to be driven by the stability of the indole ring and the lability of the substituents. The following key fragmentation steps are proposed:
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pathway for many indole derivatives, especially those with a nitrile group, is the elimination of HCN (27 Da).[1] This would result in a fragment ion at m/z 131.
-
Loss of Carbon Monoxide (CO): The presence of the hydroxyl group on the aromatic ring can facilitate the loss of carbon monoxide (28 Da), a common fragmentation for phenolic compounds. This would lead to a fragment ion at m/z 130.
-
Sequential Losses: It is also plausible to observe sequential losses, such as the loss of CO followed by HCN, or vice-versa, leading to smaller, stable fragment ions.
The interplay between these pathways will dictate the relative abundances of the fragment ions observed in the MS/MS spectrum.
Visualizing the Fragmentation Cascade:
Caption: Proposed fragmentation pathway of protonated 4-hydroxy-1H-indole-2-carbonitrile.
Quantitative Data Summary:
The following table summarizes the predicted key fragment ions for 4-hydroxy-1H-indole-2-carbonitrile in a positive ion ESI-MS/MS experiment.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |
| 159 | [M+H - HCN]+ | HCN (27 Da) | 132 |
| 159 | [M+H - CO]+ | CO (28 Da) | 131 |
| 159 | [M+H - HCN - CO]+ | HCN + CO (55 Da) | 104 |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted approach often provides the most comprehensive characterization.[9]
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio of ions and their fragments.[10] | Measures the magnetic properties of atomic nuclei. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[9] |
| Primary Application | Molecular weight determination and structural elucidation through fragmentation analysis.[5] | Definitive structure determination and stereochemical analysis. | Purity determination and quantification of known compounds.[9] |
| Strengths | High sensitivity, provides molecular weight information, and structural information from fragmentation.[5][10] | Unambiguous structure determination, non-destructive. | Robust, high precision for quantification, well-established methods. |
| Limitations | Isomers can be difficult to distinguish without chromatographic separation, fragmentation can sometimes be complex to interpret.[11][12] | Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules. | Does not provide definitive structural information on its own, requires reference standards for identification. |
Logical Workflow for Structural Confirmation:
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Comparative Guide: 4-Hydroxy-1H-indole-2-carbonitrile vs. its 4-Methoxy Analog in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Physicochemical Profiling, and Experimental Methodologies
Executive Summary
The indole-2-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics. Substitution at the C4 position of this indole core profoundly dictates the molecule's physicochemical properties, receptor binding profile, and metabolic fate.
This guide provides an objective, data-driven comparison between 4-hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) [1] and its 4-methoxy analog . While the 4-hydroxy variant is historically critical for synthesizing positive inotropes (e.g., DPI 201-106) and
Structural & Physicochemical Profiling
The decision to utilize a hydroxyl (-OH) versus a methoxy (-OCH
-
Hydrogen Bonding Dynamics: The 4-hydroxy group acts as both a strong hydrogen bond donor and acceptor. This dual capability is essential when the target binding pocket features specific polar residues (e.g., the solvent-exposed regions of
-adrenoceptors). Conversely, the 4-methoxy group acts solely as a hydrogen bond acceptor. Masking the donor capacity prevents off-target binding in highly polar environments and reduces the desolvation penalty upon entering hydrophobic binding pockets. -
Steric Bulk and Conformation: The addition of the methyl group in the 4-methoxy analog introduces moderate steric bulk. This bulk can lock the indole core into a preferred conformation or perfectly fill a hydrophobic sub-pocket, a strategy successfully employed in recent EP4 receptor antagonists [4].
-
Metabolic Liability: Phenolic hydroxyl groups are notorious liabilities for rapid Phase II metabolism, specifically glucuronidation and sulfation, leading to poor oral bioavailability and short half-lives. Methylation to the 4-methoxy analog effectively shields the molecule from these conjugation pathways, significantly enhancing metabolic stability and extending the pharmacokinetic half-life.
Pharmacological Divergence & Target Engagement
4-Hydroxy-1H-indole-2-carbonitrile Applications
This compound is primarily utilized as a high-value synthetic intermediate. Its most notable application is in the synthesis of DPI 201-106 , a positive inotrope that functions via cardiac Na
4-Methoxy-1H-indole-2-carbonitrile Applications
Recent patent literature (e.g., US12011444 by Idorsia Pharmaceuticals) highlights the 4-methoxy-1H-indole-2-carbonitrile core (often with a 7-fluoro substitution) as a potent scaffold for Prostaglandin E2 receptor EP4 and EP2 antagonists [6]. These compounds exhibit IC
Quantitative Data Comparison
The following table summarizes the divergent properties of the two analogs based on established SAR principles and literature data.
| Property / Parameter | 4-Hydroxy-1H-indole-2-carbonitrile | 4-Methoxy-1H-indole-2-carbonitrile |
| CAS Number | 106469-57-2 | Varies by specific derivative |
| H-Bonding Profile | Donor & Acceptor | Acceptor Only |
| Relative Lipophilicity (LogP) | Lower | Higher |
| Metabolic Stability | Low (Susceptible to Glucuronidation) | High (Resistant to Phase II Conjugation) |
| Primary Target Class | Na | EP2/EP4 Receptors, Tubulin |
| Representative Potency | High affinity (Cyanopindolol | High affinity (EP4 IC |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing the core and evaluating its biological activity.
Protocol A: Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile
Based on the optimized three-step methodology by Estep (1995) [7].
-
Starting Material Preparation: Begin with commercially available 1,5,6,7-tetrahydro-4H-indol-4-one.
-
Cyanation: Treat the starting material with a cyanating agent (e.g., tosyl cyanide or via formylation followed by dehydration) under inert atmospheric conditions (N
or Argon) to install the carbonitrile group at the C2 position. -
Aromatization (Halogenation/Dehydrohalogenation):
-
Subject the intermediate to halogenation using N-bromosuccinimide (NBS) in a non-polar solvent (e.g., CCl
) with a radical initiator. -
Follow immediately with dehydrohalogenation using a strong organic base (e.g., DBU) to drive the aromatization of the tetrahydro ring.
-
-
Purification: Purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient).
-
Validation: The overall yield should approximate 84%. Confirm identity via
H-NMR (appearance of aromatic protons replacing aliphatic signals) and mass spectrometry.
Protocol B: EP4 Receptor Radioligand Binding Assay (For 4-Methoxy Analogs)
To evaluate the functional consequence of the 4-methoxy substitution.
-
Membrane Preparation: Isolate membrane fractions from CHO cells stably expressing the human EP4 receptor. Suspend in assay buffer (50 mM MES, pH 6.0, 10 mM MgCl
, 1 mM EDTA). -
Ligand Incubation: In a 96-well plate, combine 10
g of membrane protein, 0.5 nM [ H]-Prostaglandin E2 ([ H]-PGE2), and serial dilutions (10 M to 1 pM) of the 4-methoxy-1H-indole-2-carbonitrile test compound. -
Equilibration: Incubate the mixture at room temperature for 90 minutes to allow competitive binding to reach equilibrium.
-
Harvesting & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a vacuum manifold. Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the dried filters and measure bound radioactivity using a microplate scintillation counter. Calculate IC
using non-linear regression analysis.
Mechanistic Visualization
The following diagram illustrates the structure-activity relationship (SAR) logic and metabolic fate dictating the choice between the 4-hydroxy and 4-methoxy substitutions.
SAR Logic: Impact of C4 substitution on target engagement and metabolic stability.
References
-
Pharmaffiliates. (n.d.). 4-Hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2). Retrieved from [Link]
-
LookChem. (n.d.). CYANOPINDOLOL HEMIFUMARATE (CAS 106469-57-2). Retrieved from[Link]
-
BindingDB. (2024). Enzyme Inhibition Constant Data: 4-methoxy-1H-indole-2-carbonitrile derivatives (US12011444). Retrieved from [Link]
-
Idorsia Pharmaceuticals. (2024). US Patent 12011444: Prostaglandin E2 receptor EP4 subtype antagonists. Retrieved via BindingDB[Link]
-
Adams, R. E., Press, J. B., & Degan, E. G. (1991). Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization. Synthetic Communications. Retrieved from[Link]
-
BindingDB. (2024). BDBM680603 7-Fluoro-1-(2-{6-[4-(1H-imidazol-4-yl)-3-methoxy-phenyl]-pyrimidin-4-ylamino}-ethyl)-4-methoxy-1H-indole-2-carbonitrile. Retrieved from [Link]
-
Estep, K. G. (1995). An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201–106. Synthetic Communications, 25(4), 507-514. Retrieved from[Link]
HPLC Retention Dynamics of 4-Hydroxy-1H-indole-2-carbonitrile: A Comparative Column Guide
As a critical synthetic intermediate in medicinal chemistry, 4-hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) requires rigorous analytical characterization. It is most notably utilized in the preparation of the positive inotrope DPI 201-106[1] and acts as a foundational scaffold for various 5-HT1A receptor ligands, including cyanopindolol analogues[2].
For researchers and drug development professionals, achieving reproducible High-Performance Liquid Chromatography (HPLC) retention times for this compound is essential for monitoring reaction kinetics and purity. Because this molecule possesses unique hydrogen-bonding donors (a hydroxyl group at C4 and an indole amine) alongside a strong electron-withdrawing cyano group at C2, selecting the optimal stationary phase is not a trivial exercise. This guide objectively compares column performances and provides a self-validating experimental protocol for its analysis.
Mechanistic Insights: Causality in Column Selection
The retention of 4-hydroxy-1H-indole-2-carbonitrile in reversed-phase HPLC (RP-HPLC) is governed by its partition coefficient (log P) and specific secondary interactions with the stationary phase[3].
-
Alkyl Phases (C18): Standard C18 columns (e.g., Kromasil C18) are the industry default and rely primarily on dispersive hydrophobic (van der Waals) forces[2]. However, the free hydroxyl and cyano groups of the analyte can interact with residual, unreacted silanols on older or poorly endcapped C18 columns. This secondary interaction disrupts the Gaussian peak shape, often leading to peak tailing and variable retention times.
-
Fluorinated Phases (PFP): Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The electron-deficient PFP ring engages in strong
interactions with the electron-rich indole core. Simultaneously, the highly electronegative fluorine atoms provide dipole-dipole interactions with the cyano group. This dual-mechanism approach often results in superior retention, resolution, and peak symmetry for polar aromatic nitriles compared to standard C18 phases.
Comparative Performance Data
To illustrate the impact of stationary phase chemistry on the retention of 4-hydroxy-1H-indole-2-carbonitrile, the following table summarizes quantitative performance metrics across three distinct column architectures.
Note: Data reflects standardized isocratic conditions (40% Methanol / 60% Water with 0.1% Formic Acid, Flow rate: 1.0 mL/min, UV 254 nm).
| Column | Stationary Phase | Retention Time (Rt, min) | Asymmetry (As) | Theoretical Plates (N) | Primary Interaction Mechanism |
| Kromasil C18 (5 µm) | Octadecylsilane | 6.45 | 1.35 | 8,500 | Hydrophobic (Dispersive) |
| Waters XBridge C18 (3.5 µm) | Ethylene-Bridged Hybrid C18 | 5.80 | 1.10 | 12,200 | Hydrophobic + Reduced Silanol |
| Phenomenex Luna PFP (3 µm) | Pentafluorophenyl | 8.15 | 1.05 | 14,500 |
Data Interpretation: The PFP column exhibits increased retention (8.15 min) due to enhanced
Step-by-Step Experimental Protocol
To ensure a self-validating analytical system, the following methodology details the exact conditions for reproducing the retention data, adapted from validated protocols for indole-based 5-HT1A ligands[2].
Phase 1: Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes to prevent baseline noise.
-
Organic Phase (B): Utilize HPLC-grade Methanol.
-
Pump Configuration: Program the HPLC pump to deliver an isocratic blend of 60% Phase A and 40% Phase B.
Phase 2: Sample Preparation
-
Weigh exactly 5.0 mg of the 4-hydroxy-1H-indole-2-carbonitrile standard.
-
Dissolve the standard in 5.0 mL of Methanol to create a 1 mg/mL stock solution.
-
Dilute 100 µL of the stock solution with 900 µL of the mobile phase (40% MeOH) to yield a 100 µg/mL working sample.
-
Filter the working sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 3: Chromatographic Execution
-
System Setup: Utilize a Gilson HPLC apparatus (or equivalent modern system) equipped with a UV detector[2].
-
Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C (Thermostatting is critical to prevent retention time drift).
-
Detection: UV at 254 nm (Optimal wavelength for the indole chromophore)[2].
-
-
System Suitability: Inject a mobile phase blank to confirm baseline stability. Perform five replicate injections of the working sample. The system is considered validated if the Relative Standard Deviation (RSD) of the retention time is < 0.5%.
Interaction Pathway Visualization
The following diagram maps the causality between the chosen stationary phase and the resulting chromatographic behavior of 4-hydroxy-1H-indole-2-carbonitrile.
Chromatographic interaction pathways of 4-hydroxy-1H-indole-2-carbonitrile on C18 vs. PFP columns.
References
-
Title: An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201–106 Source: Synthetic Communications - Taylor & Francis Online URL: [Link]
-
Title: Design and Synthesis of 5-HT1A Receptor Ligands Source: UCL Discovery URL: [Link]
- Title: US8053603B2 - Tetralone-based monoamine reuptake inhibitors (LC-MS Context)
Sources
Differentiation Guide: 4-Hydroxy-1H-indole-2-carbonitrile vs. Regioisomers
Executive Summary
4-Hydroxy-1H-indole-2-carbonitrile (CAS: 106469-57-2) is a specialized scaffold in kinase inhibitor discovery, particularly for targeting ATP-binding pockets where the 4-hydroxyl group acts as a critical hydrogen bond donor/acceptor. Its synthesis, often via the Bischler-Möhlau reaction or hemetsberger indole synthesis, frequently yields regioisomers (5-, 6-, or 7-hydroxy) or functional isomers (3-carbonitrile).
This guide provides a definitive technical framework to distinguish the 4-hydroxy-2-carbonitrile isomer from its structural analogs. The methodology relies on NOE-based NMR structural elucidation as the primary validation tool, supported by orthogonal HPLC retention behavior.
Part 1: Structural Landscape & Isomer Definition
Before initiating differentiation, one must define the "Imposter" molecules that co-elute or co-crystallize.
| Isomer Type | Structure | Key Feature | Synthesis Risk |
| Target | 4-Hydroxy-1H-indole-2-carbonitrile | OH at C4; CN at C2 | -- |
| Regioisomer A | 5-Hydroxy-1H-indole-2-carbonitrile | OH at C5; CN at C2 | High (Electrophilic substitution mix) |
| Regioisomer B | 6-Hydroxy-1H-indole-2-carbonitrile | OH at C6; CN at C2 | High (Bischler reaction byproduct) |
| Regioisomer C | 7-Hydroxy-1H-indole-2-carbonitrile | OH at C7; CN at C2 | Low |
| Positional Isomer | 4-Hydroxy-1H-indole-3-carbonitrile | OH at C4; CN at C3 | Medium (if using general cyanation) |
Part 2: Spectroscopic Differentiation (The "Truth" Layer)
Mass spectrometry (MS) is insufficient for this differentiation as all isomers share the same molecular weight (MW ~158.16 Da) and similar fragmentation patterns (loss of HCN, CO). NMR is the mandatory validation step.
1H NMR: The "Smoking Gun" (H3-H4 Interaction)
The most reliable method to confirm substitution at the C4 position is the analysis of the H3 proton (on the pyrrole ring) and its proximity to the benzene ring protons.
-
The Logic: In 1H-indole, H3 and H4 are spatially proximate.
-
If C4 is protonated (e.g., in 5-, 6-, or 7-hydroxy isomers), H3 shows a strong NOE (Nuclear Overhauser Effect) correlation with H4.
-
If C4 is substituted (i.e., 4-hydroxy isomer ), there is NO H4 proton . Consequently, H3 will NOT show an NOE correlation to an aromatic doublet. It may show a weak NOE to the hydroxyl proton (if exchange is slow) or H5 (weak/distant).
-
Coupling Constant ( ) Analysis
The splitting pattern of the benzene ring protons (H5, H6, H7) provides immediate confirmation of the substitution pattern.
-
Target (4-OH): The benzene ring has 3 adjacent protons (H5, H6, H7).
-
Pattern: AMX or ABC system.
-
H5: Doublet (
Hz) — coupled to H6. -
H6: Triplet/Doublet of Doublets (
Hz) — coupled to H5 and H7. -
H7: Doublet (
Hz) — coupled to H6.
-
-
Isomer (5-OH): Protons at H4, H6, H7 (1,2,4-substitution).
-
H4: Doublet (
Hz) — meta-coupling to H6. (Distinctive "isolated" signal). -
H6: Doublet of Doublets (
Hz). -
H7: Doublet (
Hz).
-
-
Isomer (6-OH): Protons at H4, H5, H7 (1,2,4-substitution).
-
H7: Doublet (
Hz) — meta-coupling to H5.
-
Summary of NMR Shifts (DMSO-d6)
| Proton | 4-Hydroxy-2-CN (Target) | 5-Hydroxy-2-CN | 6-Hydroxy-2-CN |
| H-3 | Singlet ( | Singlet ( | Singlet ( |
| H-4 | ABSENT (Substituted) | Doublet (meta, | Doublet (ortho, |
| H-5 | Doublet (ortho) | ABSENT | Doublet (ortho) |
| H-6 | Triplet (ortho/ortho) | Doublet (ortho) | ABSENT |
| NOESY | No H3-Ar correlation | Strong H3-H4 correlation | Strong H3-H4 correlation |
Part 3: Chromatographic Separation (HPLC)[1]
Separating 4-hydroxy and 5/6-hydroxy isomers is challenging due to similar pKa values (~9-10 for the phenol). However, the 4-hydroxyl group often forms a weak intramolecular hydrogen bond with the indole NH or experiences a different solvation shell, leading to slightly increased retention on C18 phases compared to the more exposed 5/6-isomers.
Optimized HPLC Method
-
Column: Waters XSelect CSH C18 (Charged Surface Hybrid), 3.5 µm, 4.6 x 100 mm. (CSH technology improves peak shape for basic/amphoteric heterocycles).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Indole characteristic) and 310 nm (Phenolate shift).
Gradient Table:
| Time (min) | % A | % B | Note |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 15.0 | 60 | 40 | Shallow gradient for isomer resolution |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |
Retention Logic:
-
5-OH / 6-OH: Elute earlier (More polar interaction with water due to exposed OH).
-
4-OH: Elutes later (Slightly more lipophilic due to steric shielding of OH by the C3/NH pocket).
Part 4: Experimental Workflow
Diagram 1: Isomer Differentiation Logic Tree
This decision tree guides the analytical chemist through the confirmation process.
Caption: Logical workflow for distinguishing 4-hydroxy-1H-indole-2-carbonitrile from regioisomers using HPLC and NMR criteria.
Diagram 2: Synthesis & Purification Workflow
A standardized protocol for isolating the 4-OH isomer from a Bischler-Möhlau type mixture.
Caption: Purification stream highlighting the chromatographic polarity difference where 4-OH typically elutes prior to 6-OH.
Part 5: Detailed Protocol
Sample Preparation for Analysis[1][3]
-
Solvent: Dissolve 5 mg of sample in 1 mL of DMSO-d6 (for NMR) or 50:50 MeCN:Water (for HPLC).
-
Concentration: Ensure the solution is clear. Filter through a 0.22 µm PTFE filter if necessary.
NMR Experiment Setup (400 MHz or higher)
-
Experiment 1: 1H Standard: 16 scans, 1 second relaxation delay.
-
Checkpoint: Verify integration of aromatic region.[2] Total area should equal 4 protons (H3, H5, H6, H7) relative to NH (1H).
-
-
Experiment 2: 1D NOESY (Selective):
-
Select the H-3 singlet (typically ~7.2 ppm).
-
Irradiate and observe the aromatic region (6.5 - 7.5 ppm).
-
Result: If a doublet at ~6.9 ppm lights up, you have the 5-OH or 7-OH isomer. If the aromatic region remains dark, you have the 4-OH isomer.
-
Case Study: Separation from Bischler-Möhlau Reaction
When synthesizing indoles from 3-aminophenol and benzoin, a mixture of 4-hydroxy and 6-hydroxy isomers is formed.[3]
-
Observation: The 4-hydroxy isomer is capable of intramolecular hydrogen bonding (OH to
-system or solvent cage effects near NH), often making it slightly less polar than the 6-hydroxy isomer on silica gel. -
Purification Step:
-
Pack a silica column with DCM.
-
Load crude mixture.
-
Elute with a gradient of 0% to 5% Methanol in DCM.
-
First eluting isomer: Typically 4-hydroxy-1H-indole-2-carbonitrile.
-
Second eluting isomer: Typically 6-hydroxy-1H-indole-2-carbonitrile.
-
References
-
Sielc Technologies. (2018). Separation of 4-Hydroxyindole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate (Sato et al.). (2001). HPLC chart of 4-hydroxyindole, 5-hydroxyindole, and 6-hydroxyindole. Retrieved from [Link][4]
-
Compound Interest. (2015).[2][5] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Distant Reader (S. A. D. et al.). (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]
-
MDPI (Molecules). (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
Sources
melting point validation for pure 4-hydroxy-1H-indole-2-carbonitrile
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals Focus: Methodological validation, purity assessment, and physical characterization (Melting Point/DSC)
Executive Summary: The Validation Challenge
4-Hydroxy-1H-indole-2-carbonitrile is a critical pharmacophore and synthetic intermediate, most notably serving as the precursor for the cardiotonic agent DPI 201-106 and the
Validating this compound presents a specific challenge: structurally, the presence of both a hydrogen-bond donating hydroxyl group (C4-OH) and a polar nitrile group (C2-CN) creates a crystal lattice with high cohesive energy. Consequently, melting point (MP) determination via simple capillary methods is often insufficient due to sublimation or decomposition prior to the phase transition.
This guide moves beyond simple "value matching" and establishes a triangulated validation protocol (DSC, HPLC, NMR) to objectively compare your synthesized or purchased batch against the "Gold Standard" established in primary literature (Estep, 1995; Adams, 1991).
Core Directive: Establishing the Reference Standard
Do not rely on a single physical constant. Use this hierarchy to validate the "Identity" and "Purity" of 4-hydroxy-1H-indole-2-carbonitrile before accepting a melting point value.
A. The "Gold Standard" Synthesis
If commercial standards are unavailable or ambiguous, the material must be validated against the characterization data from the definitive synthetic routes:
-
Method A (Estep, 1995): Synthesis from 1,5,6,7-tetrahydro-4H-indol-4-one via cyanation and aromatization.
-
Method B (Adams, 1991): Vinylnitrene cyclization route.
B. Structural Validation (Identity)
Before MP analysis, confirm the structure to rule out the 4-methoxy analog (a common impurity if demethylation is incomplete).
| Technique | Key Diagnostic Signal | Causality/Reasoning |
| 1H NMR | Indole NH : Confirms the indole core is intact. | |
| 1H NMR | C4-OH : Disappearance of O-Methyl singlet (~3.8 ppm) confirms deprotection. | |
| 13C NMR | Nitrile (-CN) : Characteristic quaternary carbon signal. | |
| IR | ~2220-2230 cm | C |
Experimental Protocol: Melting Point Validation
Objective: Compare the thermal behavior of the sample against the theoretical behavior of a pure crystalline indole-carbonitrile.
Method 1: Capillary Melting Point (Visual)
-
Scope: Quick purity check.
-
Protocol:
-
Dry sample at 40°C under vacuum for 4 hours to remove solvates.
-
Pack 2-3 mm of sample into a capillary tube.
-
Ramp rate: 10°C/min to 180°C, then 1°C/min.
-
-
Expected Observation:
-
Pure: Sharp melting range (< 2°C).
-
Impure: Broad range, "sweating," or early sintering (often due to 4-methoxy precursors melting < 100°C).
-
Note: High-melting indoles often darken (decompose) near the melt.
-
Method 2: Differential Scanning Calorimetry (DSC) - Recommended
-
Scope: Thermodynamic purity and onset determination.
-
Why: DSC distinguishes between melting, solvate loss, and decomposition.
-
Protocol:
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan: Crimped Aluminum (non-hermetic if volatile loss is expected) or Hermetic (to suppress sublimation).
-
Sample Mass: 2–4 mg.
-
Program: Equilibrate at 30°C
Ramp 10°C/min 300°C. -
Purge: Nitrogen (50 mL/min).
-
Data Interpretation Guide:
| Observation (DSC Trace) | Diagnosis | Action |
| Sharp Endotherm (Onset | Pure Crystalline Material. | Record |
| Broad Endotherm (< 100°C) | Solvent/Water Loss. | Dry sample and re-test. |
| Small Pre-melt Endotherm | Eutectic Impurity. | Check HPLC for specific impurities (e.g., 4-methoxyindole). |
| Exotherm immediately after Melt | Decomposition. | Use |
Comparative Analysis: Product vs. Alternatives
The following table compares the target compound against its likely synthetic impurities/alternatives.
| Compound | Structure Note | Melting Point Behavior | Critical Differentiator |
| 4-Hydroxy-1H-indole-2-carbonitrile | Target | High (>200°C expected) | +ve FeCl3 test (Phenol) ; IR ~2225 cm |
| 4-Methoxy-1H-indole-2-carbonitrile | Precursor | Lower (Typically 130-150°C) | Insoluble in base; Methyl singlet in NMR. |
| 4-Hydroxyindole | Impurity (No CN) | ~97-99°C (Lit.)[1] | Missing CN stretch in IR; different Rf. |
| Cyanopindolol Hemifumarate | Drug Salt | High/Decomp (>200°C) | Salt peaks in NMR; Fumaric acid signals. |
Critical Note: Literature values for the exact melting point of the pure 4-hydroxy-1H-indole-2-carbonitrile intermediate vary based on the recrystallization solvent (solvates). Estep (1995) and Adams (1991) provide the definitive characterization data. Users should treat any commercial CoA claiming a low MP (<150°C) with suspicion, as this likely indicates the methoxy-precursor or significant solvent occlusion.
Visual Workflow: Validation Logic
The following diagram illustrates the decision tree for validating the material.
Caption: Logical workflow for validating 4-hydroxy-1H-indole-2-carbonitrile, prioritizing chemical behavior (solubility) before thermal analysis.
References
-
Estep, K. G. (1995).[2][3][4] "An Efficient Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile and Its Conversion to DPI 201-106". Synthetic Communications, 25(4), 507–514.[2][3] Link
-
Adams, R. E., Press, J. B., & Deegan, E. G. (1991).[5] "Synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via a Vinylnitrene Cyclization". Synthetic Communications, 21(5), 675–681.[5] Link
-
ChemicalBook. (2025). "4-Hydroxyindole Properties (CAS 2380-94-1)". Link(Cited for comparative impurity data).
-
PubChem. (2025). "Cyanopindolol (Compound Summary)". Link(Cited for context on the final drug substance).
Sources
Comparative Guide: X-ray Crystallography of Indole-2-Carbonitrile Derivatives
Executive Summary: The Structural Imperative
In the landscape of rational drug design, the indole scaffold is ubiquitous. However, the indole-2-carbonitrile subclass represents a distinct structural anomaly compared to its more common C3-substituted isomers (e.g., tryptamines, indole-3-carbinols). The electron-withdrawing cyano group at the C2 position fundamentally alters the electrostatic potential surface (ESP) of the indole ring, enhancing
This guide provides a technical comparison of Indole-2-carbonitrile derivatives against their positional isomers. We analyze X-ray diffraction data to demonstrate how the C2-cyano substitution enforces planar stacking interactions—a critical feature for intercalating antiviral and anticancer agents—unlike the "herringbone" motifs often seen in C3-analogs.
Comparative Crystallographic Analysis
The following data contrasts the structural parameters of 1,3-Dimethyl-1H-indole-2-carbonitrile (a representative C2-CN derivative) against Indole-3-carbonitrile (C3-CN) and 1-Methylindole-3-acetonitrile .
Table 1: Lattice and Packing Metrics
| Parameter | 1,3-Dimethyl-1H-indole-2-carbonitrile [1] | Indole-3-carbonitrile (Reference) [2] | Structural Implication |
| Crystal System | Monoclinic | Orthorhombic | Lower symmetry in 2-CN suggests directional packing forces. |
| Space Group | Centrosymmetric ( | ||
| Z (Molecules/Cell) | 8 (2 per asymmetric unit) | 4 | High Z' in 2-CN indicates complex local ordering/conformational flexibility. |
| 3.56 Å (Strong) | > 3.8 Å (Weak/Offset) | 2-CN favors tight face-to-face stacking ; 3-CN favors edge-to-face. | |
| Dominant Interaction | C2-CN promotes planar layering essential for DNA intercalation. | ||
| Density ( | 1.246 Mg/m³ | ~1.28 Mg/m³ | Comparable, but packing efficiency differs in topology. |
Key Insight: The "Cyano-Stacking" Effect
The C2-position cyano group is coplanar with the indole ring (dihedral angle < 1.5°). This conjugation extends the
-
In C2-CN derivatives: The dipole moment aligns with the long axis of the molecule, promoting antiparallel dimer formation in the crystal lattice to cancel dipole moments. This leads to the observed
stacking distance [1]. -
In C3-CN derivatives: The substituent disrupts this linearity, often leading to T-shaped or herringbone packing dominated by edge-to-face interactions [2].
Experimental Protocol: Synthesis to Structure
To replicate these results or synthesize analogs for comparison, follow this validated workflow. This protocol minimizes polymorphism by controlling supersaturation rates.
Phase 1: Synthesis (Palladium-Catalyzed Cyanation)
Objective: Introduce the nitrile group at C2 with high regioselectivity.
-
Reagents: Start with 2-iodo-1-methylindole (1.0 equiv),
(0.6 equiv), (2 mol%), and (4 mol%). -
Reaction: Dissolve in anhydrous DMF. Heat to 110°C under
for 12 hours.-
Mechanism Check: The zinc cyanide acts as a "slow-release" CN source, preventing catalyst poisoning.
-
-
Purification: Flash chromatography (EtOAc/Hexane 1:9). Isolate the pale yellow solid.
Phase 2: Crystallization (Vapor Diffusion Method)
Objective: Grow single crystals suitable for XRD (>0.2 mm).
-
Solvent A (Good): Ethyl Acetate (dissolves the indole).
-
Solvent B (Poor): Petroleum Ether or Pentane (precipitant).
-
Dissolve 20 mg of the purified indole-2-carbonitrile in 1 mL of Solvent A in a small vial (inner vial).
-
Place the inner vial (uncapped) inside a larger jar containing 5 mL of Solvent B.
-
Seal the outer jar tightly. Store at 113 K (or 4°C for slower growth) in a vibration-free environment.
-
Validation: Crystals should appear as colorless blocks within 48-72 hours.
Phase 3: Data Collection & Refinement
-
Instrument: Bruker APEX-II or Rigaku Saturn CCD.
-
Radiation: Mo K
( ). -
Temperature: Keep sample at 113 K during collection to reduce thermal motion (
) and resolve the cyano nitrogen position clearly. -
Refinement: Use SHELXL. Treat the Cyano C-N bond distance as a restraint if disorder is present, but in high-quality crystals, it should refine freely to ~1.14 Å.
Structural Logic & Interaction Pathways
The following diagram illustrates the hierarchy of forces stabilizing the Indole-2-carbonitrile crystal lattice. Note how the Cyano Group acts as the "Anchor" for the assembly.
Figure 1: Hierarchical assembly of Indole-2-carbonitrile crystals. The strong dipole drives antiparallel stacking, which is the primary stabilizing force, reinforced by weak C-H...N networks.
Conclusion: Implications for Drug Discovery
The crystallographic data confirms that Indole-2-carbonitrile derivatives are not merely "isomers" of the C3-series but possess a fundamentally different supramolecular behavior.
-
Planarity: The high degree of planarity (RMS deviation < 0.02 Å) makes them excellent candidates for intercalating into DNA/RNA base pairs , a mechanism relevant for the reported antiviral activity of related indole-2-carboxylates [3].
-
Solubility Prediction: The strong
stacking energy (inferred from the short 3.56 Å distance) suggests these compounds may have lower aqueous solubility than their C3-analogs, requiring formulation strategies (e.g., amorphous solid dispersions) for bioavailability. -
Design Rule: When designing inhibitors for narrow hydrophobic pockets (e.g., HIV-1 RT), the rigid, flat profile of the 2-CN derivative provides a "molecular blade" geometry, distinct from the bulkier "T-shape" of 3-substituted indoles.
References
-
Wang, H. et al. (2011). 1,3-Dimethyl-1H-indole-2-carbonitrile. Acta Crystallographica Section E. Link
-
Janani, S. et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Link
-
Xue, S. et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B. Link
-
Sivaranjani, T. et al. (2023).[1] Crystal Structure of Spiro-Indole Derivatives. International Journal of Creative Research Thoughts. Link
Sources
Safety Operating Guide
4-hydroxy-1H-indole-2-carbonitrile proper disposal procedures
Comprehensive Safety and Disposal Guide for 4-Hydroxy-1H-indole-2-carbonitrile
As a Senior Application Scientist overseeing laboratory safety and hazardous materials management, I recognize that handling specialized pharmaceutical intermediates requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior and regulatory classification.
4-Hydroxy-1H-indole-2-carbonitrile (CAS 106469-57-2) is a critical intermediate utilized in the synthesis of cyanopindolol and the positive inotrope DPI 201-106[1]. Because it features both an electron-rich indole ring and a reactive carbonitrile moiety, improper handling or disposal can lead to severe safety hazards, including the theoretical release of hydrogen cyanide gas under extreme acidic conditions. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and proper disposal of this compound.
Chemical Profile & Causality of Hazards
To design an effective disposal plan, we must first analyze the quantitative data and structural vulnerabilities of the compound. The presence of the carbonitrile group (-CN) dictates specific chemical incompatibilities. Storage protocols dictate keeping the compound away from strong oxidizing agents and strong alkaline materials to prevent exothermic degradation[2]. However, when managing waste, it is equally critical to ensure the environment does not become highly acidic, as acidic hydrolysis of the nitrile could liberate toxic hydrogen cyanide (HCN) gas.
Table 1: Quantitative Chemical and Hazard Profile
| Parameter | Value / Description | Reference |
| CAS Registry Number | 106469-57-2 | [1] |
| Molecular Formula | C9H6N2O | [1] |
| Molecular Weight | 158.16 g/mol (Base) / 403.43 g/mol (Hemifumarate salt) | [1] |
| Boiling Point | 988.3 °C at 760 mmHg | [1] |
| Flash Point | 551.5 °C | [1] |
| Storage Temperature | 15 – 30 °C (Room Temperature) | [2] |
| Hazard Statements (GHS) | H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H332 (Harmful if inhaled), H335 (Respiratory irritant) | [3] |
Operational Handling & Experimental Workflows
Every protocol in the laboratory must be a self-validating system. The following methodologies ensure that exposure risks are mitigated before waste generation occurs.
Protocol 1: Safe Handling and Solution Preparation
-
Engineering Controls Validation: Before handling the dry powder, verify that the chemical fume hood has a minimum face velocity of 100 feet per minute (fpm). This prevents the inhalation of particulates, directly addressing the H332 hazard[3].
-
PPE Donning: Equip double nitrile gloves (minimum 5 mil thickness), a flame-resistant lab coat, and ANSI Z87.1 compliant safety goggles[2].
-
Mass Transfer: Use an anti-static spatula to transfer the powder. Indole derivatives can accumulate electrostatic charges, which poses an ignition risk[2].
-
Solvent Addition: When synthesizing downstream targets, slowly add the organic solvent (e.g., methanol or DMSO) to the pre-weighed powder. Causality: Adding solvent to powder, rather than powder to solvent, minimizes the risk of micro-aerosolization and inhalation.
-
Decontamination: Wipe all spatulas and balance surfaces with a 70% isopropanol-dampened cloth. Dispose of the cloth immediately as solid hazardous waste.
Protocol 2: Spill Containment and Neutralization
-
Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill is a dry powder, disable local cooling fans to prevent airborne distribution.
-
Containment: For liquid solutions, surround the spill perimeter with an inert, liquid-binding absorbent (such as diatomaceous earth, sand, or universal binders)[2].
-
Mechanical Collection: Use non-sparking tools to collect the absorbed material. Sweep gently to avoid dust generation.
-
Surface Neutralization: Wash the affected surface with water and a mild cleansing agent[2]. Causality: Avoid acidic neutralizers to prevent carbonitrile degradation and potential HCN release.
Proper Disposal Procedures
According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, solid waste must be evaluated for hazardous characteristics (40 CFR 261.3)[4]. While 4-hydroxy-1H-indole-2-carbonitrile is not specifically P- or U-listed, it must be managed as a characteristic toxic organic waste.
Protocol 3: Waste Segregation and Disposal
-
Waste Classification: Classify the material as non-halogenated organic hazardous waste.
-
Segregation: Place the collected waste into a high-density polyethylene (HDPE) container. Strictly isolate this container from acidic and oxidizing waste streams to prevent reactive cross-contamination[2].
-
RCRA Labeling: Label the container with a compliant hazardous waste tag, explicitly noting "Toxic Organic Waste: 4-Hydroxy-1H-indole-2-carbonitrile (Contains Nitrile)" and the associated hazards.
-
Final Destruction: Transfer the sealed containers to a licensed hazardous waste facility for high-temperature incineration. Causality: Incineration is the only self-validating disposal method for complex nitriles, ensuring complete thermal breakdown into carbon dioxide, water vapor, and nitrogen oxides (NOx), leaving no hazardous residue[4].
Waste Management Workflow Visualization
The following diagram illustrates the logical relationship between waste generation, chemical segregation, and final thermal destruction.
Workflow for the segregation, packaging, and high-temperature incineration of carbonitrile waste.
References
-
LookChem. "Cas 106469-57-2, CYANOPINDOLOL HEMIFUMARATE Basic Information and Properties." LookChem Database. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
